Product packaging for N,N-dimethyl-4-nitrobenzenesulfonamide(Cat. No.:CAS No. 17459-03-9)

N,N-dimethyl-4-nitrobenzenesulfonamide

Cat. No.: B097401
CAS No.: 17459-03-9
M. Wt: 230.24 g/mol
InChI Key: ZCWXRMBVAKOURU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-nitrobenzenesulfonamide (CAS 17459-03-9) is a high-value sulfonamide derivative with significant applications in organic synthesis and biochemical research. This compound, characterized by its electron-withdrawing nitro group at the para position of the benzene ring and a tertiary dimethyl sulfonamide moiety, serves as a versatile synthetic intermediate and a key scaffold in medicinal chemistry . In synthetic chemistry, this compound is a valuable building block. Its structure is integral to the design of more complex molecules for pharmaceutical and agrochemical research, where its high reactivity and stability under diverse reaction conditions are advantageous . The electron-withdrawing nitro group facilitates nucleophilic substitution reactions, making it a useful precursor . In biochemical research, this compound and its analogues are investigated for their role as inhibitors of carbonic anhydrase (CA) isoforms . These metalloenzymes are implicated in a range of pathologies, including hypoxic tumors. Research has shown that N-nitro sulfonamide derivatives can act as effective CA inhibitors by binding to the zinc ion in the enzyme's active site in a deprotonated form, a mechanism elucidated through X-ray crystallography . This binding mode can confer selectivity for tumor-associated isoforms like hCA IX and XII, making it a promising chemotype for developing targeted therapies . This product is intended for research purposes only. It is not suitable for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O4S B097401 N,N-dimethyl-4-nitrobenzenesulfonamide CAS No. 17459-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWXRMBVAKOURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372671
Record name N,N-dimethyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17459-03-9
Record name N,N-dimethyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N,N-dimethyl-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-4-nitrobenzenesulfonamide is a synthetic organic compound with significant applications in medicinal chemistry and organic synthesis. Its structure, featuring a nitro-substituted benzene ring and a dimethylated sulfonamide moiety, makes it a valuable intermediate for the synthesis of more complex molecules.[1] Notably, this compound and its analogs are subjects of research as inhibitors of carbonic anhydrase isoforms, enzymes implicated in various pathologies.[1] This guide provides a detailed overview of the physicochemical properties of this compound, experimental protocols for its synthesis and characterization, and an exploration of its biological significance.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in research and development. These properties influence its reactivity, solubility, and biological activity. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17459-03-9[1][2]
Molecular Formula C₈H₁₀N₂O₄S[2]
Molecular Weight 230.24 g/mol [1][2]
Melting Point 154-155 °CChemicalBook
Boiling Point 371.3±44.0 °C (Predicted)ChemicalBook
pKa -5.99±0.70 (Predicted)ChemicalBook
logP 1.31312 (for a related compound)
Appearance Crystalline solid
Solubility Soluble in many organic solvents.

Note: Predicted values are computationally derived and may differ from experimental values. The logP value is for a structurally similar compound, 3-Bromo-4-methyl-5-nitrobenzenesulfonamide, and is provided for estimation purposes.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and dimethylamine.[1]

Materials:

  • 4-nitrobenzenesulfonyl chloride

  • Dimethylamine (e.g., 40% aqueous solution or as a gas)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other suitable base (optional, to scavenge HCl)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Dissolve 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of dimethylamine in DCM or bubble dimethylamine gas through the solution. If using an aqueous solution of dimethylamine, a phase-transfer catalyst may be beneficial. If triethylamine is used, it can be added at this stage.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, continuing to stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Workflow for the Synthesis of this compound:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 4-nitrobenzenesulfonyl_chloride 4-nitrobenzenesulfonyl chloride reaction_mixture Reaction in Dichloromethane at 0°C to RT 4-nitrobenzenesulfonyl_chloride->reaction_mixture dimethylamine Dimethylamine dimethylamine->reaction_mixture quench Quench with Water reaction_mixture->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Water and Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallization Recrystallization concentrate->recrystallization final_product N,N-dimethyl-4- nitrobenzenesulfonamide recrystallization->final_product

Synthesis Workflow
Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Finely powder a small amount of the purified this compound using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • A pure compound will exhibit a sharp melting range of 1-2 °C.

Determination of Solubility

Understanding the solubility profile is essential for designing reaction conditions, purification methods, and biological assays.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, chloroform, hexane)

  • Test tubes

  • Vortex mixer or stirring rod

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

  • To each test tube, add a measured volume of a different solvent (e.g., 1 mL).

  • Vigorously agitate the mixture using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution to determine if the solid has completely dissolved.

  • If the compound dissolves, it is considered soluble in that solvent at the tested concentration. If it does not dissolve, it is considered insoluble or sparingly soluble.

  • To determine quantitative solubility, incrementally add more solute to a known volume of solvent until saturation is reached (i.e., solid material remains undissolved after prolonged agitation).

Biological Activity and Mechanism of Action

This compound and its analogs are of interest for their potential as inhibitors of carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including cancer.

The primary mechanism of inhibition of CAs by sulfonamides involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This coordination bond displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme.

Signaling Pathway of Carbonic Anhydrase Inhibition by Sulfonamides:

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Inhibitor cluster_inhibition Inhibition enzyme CA (E-Zn-OH) hco3 HCO3- enzyme->hco3 Catalysis inhibited_complex E-Zn-NHSO2-R enzyme->inhibited_complex Inhibition co2 CO2 co2->enzyme Substrate Binding sulfonamide R-SO2NH-R' (Sulfonamide) deprotonated_sulfonamide R-SO2N(-)-R' (Deprotonated) sulfonamide->deprotonated_sulfonamide Deprotonation deprotonated_sulfonamide->inhibited_complex Binding to Zn2+

CA Inhibition

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a useful tool in synthetic and medicinal chemistry. This guide has provided a detailed overview of its key characteristics, along with practical protocols for its synthesis and analysis. The exploration of its role as a potential carbonic anhydrase inhibitor highlights its relevance in drug discovery and development. Further research into this and related compounds may lead to the development of novel therapeutic agents.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure and Conformation of N,N-dimethyl-4-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and conformational properties of N,N-dimethyl-4-nitrobenzenesulfonamide and its derivatives. The sulfonamide moiety is a cornerstone in medicinal chemistry, and understanding its three-dimensional arrangement is paramount for rational drug design and the development of novel therapeutics. This document summarizes key crystallographic data, outlines detailed experimental methodologies, and visualizes essential workflows and molecular characteristics.

Introduction to the Structural Significance of Sulfonamides

This compound is a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry.[1] Its derivatives are explored for various biological activities, including the inhibition of enzymes like carbonic anhydrase (CA), which are implicated in conditions such as cancer.[1] The therapeutic efficacy of sulfonamide-based drugs is intrinsically linked to their molecular conformation, which dictates how they interact with their biological targets.[1] Factors such as torsional angles around the S-N bond and the overall geometry of the molecule define its shape and, consequently, its binding affinity and selectivity. X-ray crystallography provides the definitive method for elucidating these solid-state structures, offering precise measurements of bond lengths, angles, and intermolecular interactions.[1]

Crystallographic and Conformational Data

While a specific crystal structure for this compound is not publicly available, extensive data exists for closely related analogues. This section presents a comparative summary of crystallographic and conformational parameters from key derivatives to infer the likely structural features of the target compound.

Crystallographic Parameters of a Key Derivative

The following table summarizes the single-crystal X-ray diffraction data for a closely related compound, N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide . This data provides a foundational understanding of the crystal system and unit cell dimensions that similar molecules adopt.

Table 1: Crystal Data and Structure Refinement for N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide

ParameterValue
Chemical FormulaC₁₅H₁₆N₂O₄S
Formula Weight320.36
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5694 (19)
b (Å)6.1335 (12)
c (Å)26.126 (5)
β (°)100.03 (3)
Volume (ų)1510.0 (5)
Z4
Temperature (K)113 (2)
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)5.7
Source:[2]
Key Conformational and Bond Parameters

The conformation of sulfonamides is largely defined by the torsion angles around the S-N bond and the dihedral angle between the aromatic rings. These parameters dictate the overall shape of the molecule. In the absence of an N-H bond for classical hydrogen bonding, the crystal packing of N,N-dimethylated sulfonamides is primarily governed by weaker C-H···O interactions.[1]

Table 2: Selected Bond Lengths and Dihedral Angles for Sulfonamide Derivatives

CompoundS1—N1 (Å)S1—C1 (Å)Dihedral Angle between Aryl Rings (°)C-S-N-C Torsion Angle (°)
N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide1.637 (2)1.762 (3)63.30 (8)-
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide--31.4063.74
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide----58.6 (3)
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide---66.56 (3)
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide---41.78 (10)
Sources:[1][2][3]

Experimental Protocols

This section details the generalized methodologies for the synthesis, crystallization, and structural determination of this compound derivatives, based on established procedures for analogous compounds.

Synthesis of this compound

The most direct synthesis involves the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine.[1]

  • Reaction Setup: 4-Nitrobenzenesulfonyl chloride (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Nucleophilic Substitution: An excess of dimethylamine (typically a 2M solution in THF or as a gas) is added to the solution at room temperature with stirring.

  • Workup: The reaction mixture is stirred overnight. An aqueous workup with a saturated sodium carbonate solution is performed to remove any unreacted starting material and byproducts.

  • Purification: The organic layer is separated, dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Single-Crystal Growth

Obtaining high-quality single crystals is the most critical step for X-ray diffraction analysis. Slow evaporation or solvent diffusion are common techniques.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent, such as ethanol, acetone, or a mixture like ethyl acetate/n-hexane.[4]

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

  • Solvent Diffusion: Alternatively, a solution of the compound in a good solvent (e.g., acetone or 1,2-dichloroethane) is layered with a poor solvent (e.g., hexane) in which the compound is less soluble. Crystals form at the interface of the two solvents.[3]

  • Crystal Selection: Well-formed, transparent crystals are carefully selected under a microscope for mounting.

Single-Crystal X-ray Diffraction

This is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations.[2]

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). A detector, such as a CCD or CMOS detector, collects the diffraction pattern as the crystal is rotated.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and structural concepts.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction start 4-Nitrobenzenesulfonyl Chloride + Dimethylamine reaction Nucleophilic Substitution start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification dissolve Dissolve in Minimal Solvent purification->dissolve grow Slow Evaporation or Solvent Diffusion dissolve->grow select Select Single Crystal grow->select mount Mount Crystal select->mount collect Data Collection mount->collect solve Structure Solution & Refinement collect->solve final_structure final_structure solve->final_structure Final Crystal Structure

Figure 1. Experimental workflow for crystal structure determination.

conformation_diagram cluster_molecule Key Conformational Parameters in a Sulfonamide Derivative mol d_angle Dihedral Angle: Determines relative orientation of the two aromatic rings. t_angle C-S-N-C Torsion Angle: Governs the conformation around the sulfonamide linkage.

Figure 2. Key conformational parameters of a sulfonamide.

carbonic_anhydrase_inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by Sulfonamide Derivative Zn Zn²⁺ Ion His Histidine Residues Zn->His coordinated by H2O H₂O Zn->H2O binds CO2 CO₂ HCO3 HCO₃⁻ CO2->HCO3 hydration CO2->HCO3 H H⁺ Sulfonamide R-SO₂-N(CH₃)₂ Binding Sulfonamide group coordinates with Zn²⁺ Sulfonamide->Binding Sulfonamide->Binding Binding->Zn displaces H₂O Binding->Zn

References

An In-depth Technical Guide on the Chemical Reactivity of the Nitro Group in N,N-dimethyl-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-4-nitrobenzenesulfonamide is a versatile organic compound characterized by a sulfonamide moiety and a nitro group attached to a benzene ring. The electron-withdrawing nature of both the nitro and the dimethylsulfamoyl groups significantly influences the chemical reactivity of the aromatic ring and the nitro group itself. This technical guide provides a comprehensive overview of the key chemical transformations involving the nitro group of this compound, with a focus on its reduction to an amino group and its role in activating the aromatic ring for nucleophilic substitution. Furthermore, this guide explores the biological significance of the resulting 4-aminobenzenesulfonamide scaffold as an inhibitor of carbonic anhydrases, a class of enzymes implicated in various pathological conditions, including cancer.

Chemical Reactivity of the Nitro Group

The chemical reactivity of the nitro group in this compound is dominated by two primary types of reactions: reduction and activation of the aromatic ring towards nucleophilic aromatic substitution.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing access to the corresponding 4-amino-N,N-dimethylbenzenesulfonamide. This amino derivative serves as a crucial building block for the synthesis of various bioactive molecules. Several methods can be employed for this reduction, with the choice of reagent depending on factors such as functional group tolerance, reaction conditions, and scalability.

Common Reduction Methods:

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. It is a clean and efficient method, often providing high yields of the desired amine.

  • Metal-Acid Systems: A classic and cost-effective method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid.

  • Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and selective reducing agent for converting nitroarenes to anilines.

Quantitative Data on Nitro Group Reduction

SubstrateReagent/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
4-nitroacetanilideIron/Acetic AcidAcetic Acid/EthanolReflux20 min64[1]
2-Methyl-6-nitrobenzaldehydeIron powder/HClEthanol/Water80-901-3 h85-95[2]
2-Methyl-6-nitrobenzaldehydeH₂/10% Pd/CEthanol or Ethyl Acetate20-252-6 h>90[2]
4-NitrodiphenylamineH₂/5% Pd/CMethanol or EthanolRoom Temperature--[3]

Experimental Protocols

Protocol 1: Reduction of a Nitroarene using Iron in Acetic Acid (General Procedure)

  • Materials: Nitroarene (1.0 eq), iron powder (3.0 eq), glacial acetic acid, ethanol.

  • Procedure:

    • To a solution of the nitroarene in a mixture of glacial acetic acid and ethanol, slowly add iron powder.

    • If necessary, cool the reaction mixture in an ice-water bath and add a catalytic amount of concentrated HCl. The addition may be exothermic.

    • Heat the reaction mixture to reflux for a specified time (e.g., 20 minutes), then allow it to cool to room temperature.

    • Filter the mixture to remove the iron residue and concentrate the filtrate to a thick oil.

    • Partition the resulting oil between an organic solvent (e.g., ethyl acetate) and water, and basify to an appropriate pH (e.g., pH 10) using a base like 6N NaOH.

    • Filter the mixture through celite.

    • Separate the organic layer, wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, and concentrate to obtain the product.[1]

Protocol 2: Catalytic Hydrogenation of a Nitroarene (General Procedure)

  • Materials: Nitroarene (1.0 eq), 10% Palladium on carbon (Pd/C) (1-5 mol%), ethanol or ethyl acetate, hydrogen gas supply (balloon or Parr shaker), diatomaceous earth (e.g., Celite®).

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve the nitroarene in ethanol or ethyl acetate.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere.

    • Securely attach a hydrogen-filled balloon to the flask or connect to a hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1-4 atm).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[2]

Logical Workflow for Nitro Group Reduction

G Start This compound Method Choose Reduction Method Start->Method Catalytic Catalytic Hydrogenation (H2, Pd/C) Method->Catalytic Clean & Efficient MetalAcid Metal-Acid System (Fe/HCl or Fe/AcOH) Method->MetalAcid Cost-Effective SnCl2 Stannous Chloride (SnCl2) Method->SnCl2 Mild & Selective Reaction Reduction Reaction Catalytic->Reaction MetalAcid->Reaction SnCl2->Reaction Workup Reaction Work-up (Filtration, Extraction, Purification) Reaction->Workup Product 4-amino-N,N-dimethylbenzenesulfonamide Workup->Product

Caption: General workflow for the reduction of the nitro group in this compound.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group, particularly when positioned ortho or para to a leaving group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces a leaving group (typically a halide) on the aromatic ring. While this compound itself does not have a leaving group for a typical SNAr reaction, understanding this reactivity is crucial when considering derivatives of this scaffold in drug design.

Mechanism of SNAr

The SNAr reaction generally proceeds through a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups.

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substitution product.

Experimental Protocol

Protocol 3: Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenzene with Dimethylamine (Generated in situ)

  • Materials: 1-fluoro-2,4-dinitrobenzene (1.0 eq), N,N-dimethylformamide (DMF), 10 M potassium hydroxide (KOH).

  • Procedure:

    • A mixture of DMF and 10 M KOH is heated at reflux for 5 minutes to generate dimethylamine in situ.

    • The aryl halide is added, and the resulting mixture is heated at 95 °C.

    • The reaction is monitored by TLC, and additional portions of 10 M KOH can be added at intervals until the reaction is complete.

    • Upon completion, the reaction mixture is cooled, diluted with water, and the product is isolated by vacuum filtration (for solids) or extraction with an organic solvent like diethyl ether (for oils).[4]

Reaction Scheme for SNAr

G Reactants Activated Aryl Halide (e.g., 2,4-Dinitrochlorobenzene) + Nucleophile (e.g., Dimethylamine) Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Reactants->Intermediate Addition Product Substituted Product (e.g., N,N-Dimethyl-2,4-dinitroaniline) Intermediate->Product Elimination of Leaving Group

Caption: Generalized mechanism for nucleophilic aromatic substitution.

Biological Significance: Inhibition of Carbonic Anhydrases

The reduced form of this compound, 4-amino-N,N-dimethylbenzenesulfonamide, belongs to the class of sulfonamides, which are well-known inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5]

Several CA isoforms are known, and some, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and resistance to therapy.[6][7] The acidic tumor microenvironment is partly maintained by the activity of these enzymes. Therefore, inhibition of tumor-associated CAs is a promising strategy in cancer therapy.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore for CA inhibition. The sulfonamide nitrogen atom coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.[8]

Quantitative Data on Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

CompoundIsoformKᵢ (nM)Reference
4-(Pyrazolyl)benzenesulfonamide ureas (SH7s)hCA IX15.9[5]
4-(Pyrazolyl)benzenesulfonamide ureas (SH7s)hCA XII55.2[5]
4-[3-(2-Benzylphenyl)ureido]benzenesulfonamidehCA IX8.2[9]
4-[3-(2-Benzylphenyl)ureido]benzenesulfonamidehCA XII1.0[9]
N-(n-octyl)-substituted N-carbamimidoylbenzenesulfonamidehCA IX168[9]
N-(p-methylbenzyl)-substituted N-carbamimidoylbenzenesulfonamidehCA XII335[9]
Mono-tailed benzenesulfonamide (derivative 5)hCA XII55.4[10]

Signaling Pathways Involving Carbonic Anhydrase IX in Cancer

CA IX is induced by hypoxia and is functionally linked to acidosis in the tumor microenvironment. Its activity influences several signaling pathways that promote cancer progression.[6]

Carbonic Anhydrase IX Signaling Network

G Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp pH_reg Extracellular Acidification Intracellular pH Maintenance CAIX_exp->pH_reg EGFR_PI3K EGFR/PI3K Pathway CAIX_exp->EGFR_PI3K modulates NFkB NF-κB Pathway CAIX_exp->NFkB interacts with RhoGTPase Rho-GTPase Signaling CAIX_exp->RhoGTPase modulates Invasion Invasion & Metastasis pH_reg->Invasion Proliferation Cell Proliferation & Survival pH_reg->Proliferation Resistance Therapeutic Resistance pH_reg->Resistance EGFR_PI3K->Proliferation NFkB->Resistance RhoGTPase->Invasion G CA_Active_Site Carbonic Anhydrase Active Site Zn²⁺ H₂O Sulfonamide 4-Aminobenzenesulfonamide Derivative (-SO₂NH₂) CA_Active_Site:Zn->Sulfonamide Coordination Inhibited_Complex Inhibited Complex Zn²⁺-⁻N(H)SO₂-R CA_Active_Site->Inhibited_Complex Sulfonamide->Inhibited_Complex No_Reaction CO₂ + H₂O ⇏ H⁺ + HCO₃⁻ Inhibited_Complex->No_Reaction Catalysis Blocked

References

The Synthetic Versatility of N,N-dimethyl-4-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-dimethyl-4-nitrobenzenesulfonamide stands as a pivotal intermediate in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique structural features, particularly the activating effect of the para-nitro group and the dimethylsulfonamide moiety, render it a valuable building block in the synthesis of a wide array of bioactive compounds. This technical guide provides an in-depth exploration of its synthesis, characterization, and strategic application in the development of pharmaceuticals and agrochemicals, supported by detailed experimental protocols and quantitative data.

Synthesis and Characterization

The most direct and high-yielding synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine.[1] This nucleophilic substitution reaction is typically performed in a suitable solvent such as tetrahydrofuran (THF) at a controlled temperature to manage the exothermic nature of the reaction.

Experimental Protocol: Synthesis of this compound

A typical laboratory procedure for the synthesis of this compound is as follows:

  • Reaction Setup: A solution of dimethylamine (2.0 to 3.0 equivalents) in tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: 4-Nitrobenzenesulfonyl chloride (1.0 equivalent) is added portion-wise to the cooled dimethylamine solution. The addition rate is controlled to maintain the reaction temperature below 5°C.

  • Reaction Progression: After the complete addition of the sulfonyl chloride, the reaction mixture is stirred at 0°C for an additional hour and then allowed to warm to room temperature, with continuous stirring for several hours to ensure the reaction goes to completion.

  • Workup and Purification: The reaction mixture is quenched with water and extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization to afford this compound as a solid.

This method is highly efficient, with reported yields of up to 96%.[1]

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₈H₁₀N₂O₄SGeneral Chemical Knowledge
Molecular Weight 230.24 g/mol General Chemical Knowledge
Appearance SolidGeneral Chemical Knowledge
¹H NMR (DMSO-d₆, 400 MHz) δ 8.43-8.45 (m, 2H), 8.10-8.12 (m, 2H), 2.70 (s, 6H)Data for a closely related compound, N-methyl-4-nitrobenzenesulfonamide, suggests the aromatic protons would appear in the 8.0-8.5 ppm region, and the methyl protons would be a singlet. Specific data for the N,N-dimethyl derivative is not readily available in the searched literature.
¹³C NMR (DMSO-d₆, 100 MHz) δ 150.3, 145.4, 128.7, 125.1, 38.1Data for a closely related compound, N-methyl-4-nitrobenzenesulfonamide, suggests the aromatic carbons would appear in the 125-151 ppm range, and the methyl carbon around 38 ppm. Specific data for the N,N-dimethyl derivative is not readily available in the searched literature.
IR (KBr, cm⁻¹) ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1340 (asymmetric SO₂ stretch), ~1160 (symmetric SO₂ stretch)Spectroscopic data for nitrobenzenesulfonamides confirms these characteristic absorption bands.
Mass Spectrometry (EI) m/z 230 (M⁺)Based on the molecular weight.

Role as a Synthetic Intermediate

The presence of the electron-withdrawing nitro group on the benzene ring significantly influences the reactivity of this compound, making it an excellent precursor for various chemical transformations.

Synthesis of Carbonic Anhydrase Inhibitors

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, and this compound serves as a key starting material for the synthesis of novel CA inhibitors. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse moieties that can interact with the active site of the enzyme.

  • Reaction Setup: this compound (1.0 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the corresponding aniline derivative, 4-amino-N,N-dimethylbenzenesulfonamide.

This amino intermediate can then undergo a variety of reactions, such as acylation or diazotization, to generate a library of potential carbonic anhydrase inhibitors.

Mechanism of Carbonic Anhydrase Inhibition

The therapeutic effect of sulfonamide-based carbonic anhydrase inhibitors stems from their specific interaction with the zinc ion (Zn²⁺) located in the active site of the enzyme. The sulfonamide group is crucial for this interaction.

G Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O H2O Zn(II)->H2O Catalytic Water Thr199 Thr199 Glu106 Glu106 R-SO2NH2 R-SO2NH2 R-SO2NH- Deprotonated Sulfonamide R-SO2NH2->R-SO2NH- Deprotonation R-SO2NH-->Zn(II) Coordination to Zinc Ion R-SO2NH-->Thr199 Hydrogen Bonding R-SO2NH-->Glu106 Interaction

References

Methodological & Application

Application Notes and Protocols for Fukuyama Amine Synthesis using N,N-disubstituted-4-nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fukuyama amine synthesis is a versatile and widely adopted method for the preparation of primary and secondary amines. The methodology is prized for its mild reaction conditions, making it compatible with a wide range of sensitive functional groups often present in complex molecules targeted in drug development.[1][2][3] This protocol centers on the use of 4-nitrobenzenesulfonamides as a protecting and activating group. The sulfonamide formation facilitates the subsequent alkylation, and the nitro-substituent enables a facile deprotection under gentle conditions using a thiolate nucleophile.[4][5] While 2-nitrobenzenesulfonamides are commonly employed, 4-nitrobenzenesulfonyl chloride offers similar reactivity.[1] However, it is noted that complications can arise during the deprotection of 4-nitro derivatives, a factor that researchers should consider.[1]

Core Principles

The Fukuyama amine synthesis protocol can be dissected into three key stages:

  • Sulfonamide Formation: A primary amine is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to yield a stable N-monosubstituted sulfonamide.

  • Alkylation: The resulting sulfonamide is sufficiently acidic to undergo N-alkylation under standard conditions or via a Mitsunobu reaction to provide the N,N-disubstituted sulfonamide.[2][5]

  • Deprotection: The 4-nitrobenzenesulfonyl group is readily cleaved by treatment with a thiol, such as thiophenol, in the presence of a base. This step proceeds through a Meisenheimer complex intermediate.[5]

Quantitative Data Summary

The following table summarizes representative yields for the key steps of the Fukuyama amine synthesis, primarily based on data for the analogous 2-nitrobenzenesulfonamides, which are expected to exhibit similar reactivity.

StepReactantsProductYield (%)Reference
Sulfonamide Formation 4-methoxybenzylamine, 2-nitrobenzenesulfonyl chlorideN-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide90-91[4]
Alkylation N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, 3-phenylpropyl bromideN-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide-[4]
Deprotection N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide, ThiophenolN-(4-Methoxybenzyl)-3-phenylpropylamine89-91[4][5]

Experimental Protocols

Protocol 1: Synthesis of N-Alkyl-4-nitrobenzenesulfonamide

This protocol details the formation of the N-monosubstituted sulfonamide from a primary amine and 4-nitrobenzenesulfonyl chloride.

Materials:

  • Primary amine (1.0 equiv)

  • 4-Nitrobenzenesulfonyl chloride (1.05 equiv)

  • Triethylamine (1.1 equiv)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine and triethylamine in dichloromethane in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add 4-nitrobenzenesulfonyl chloride portion-wise over 5-10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour, or until completion as monitored by TLC.

  • Quench the reaction by adding 1M HCl.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: N-Alkylation of N-Alkyl-4-nitrobenzenesulfonamide

This protocol describes the alkylation of the N-monosubstituted sulfonamide to form the N,N-disubstituted sulfonamide.

Materials:

  • N-Alkyl-4-nitrobenzenesulfonamide (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of N-alkyl-4-nitrobenzenesulfonamide and potassium carbonate in anhydrous DMF, add the alkyl halide.

  • Heat the mixture to 60°C and stir for 1-3 hours, monitoring the reaction progress by TLC.[4]

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection of N,N-Dialkyl-4-nitrobenzenesulfonamide

This protocol outlines the removal of the 4-nitrobenzenesulfonyl protecting group to yield the final secondary amine.

Materials:

  • N,N-Dialkyl-4-nitrobenzenesulfonamide (1.0 equiv)

  • Thiophenol (2.5 equiv)

  • Potassium hydroxide (KOH) (2.5 equiv)

  • Acetonitrile

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a two-necked round-bottom flask, dissolve thiophenol in acetonitrile.

  • Cool the mixture in an ice-water bath and add a 10.9 M aqueous solution of potassium hydroxide over 10 minutes.[5]

  • Remove the ice bath and stir for an additional 5 minutes.

  • Add a solution of the N,N-dialkyl-4-nitrobenzenesulfonamide in acetonitrile to the reaction mixture over 20 minutes.[5]

  • Heat the reaction mixture in a 50°C oil bath for 40 minutes, or until the reaction is complete by TLC.[5]

  • Cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane three times.[5]

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Filter and concentrate the solution under reduced pressure.

  • The crude amine can be purified by column chromatography or distillation.[5]

Visualizations

Fukuyama_Amine_Synthesis_Workflow PrimaryAmine Primary Amine (R¹-NH₂) Sulfonamide N-Monosubstituted Sulfonamide PrimaryAmine->Sulfonamide Base (e.g., Et₃N) SulfonylChloride 4-Nitrobenzenesulfonyl Chloride SulfonylChloride->Sulfonamide DisubSulfonamide N,N-Disubstituted Sulfonamide Sulfonamide->DisubSulfonamide Base (e.g., K₂CO₃) AlkylHalide Alkylating Agent (R²-X) AlkylHalide->DisubSulfonamide SecondaryAmine Secondary Amine (R¹-NH-R²) DisubSulfonamide->SecondaryAmine Base (e.g., KOH) Thiol Thiol Reagent (e.g., Thiophenol) Thiol->SecondaryAmine

Caption: Workflow of the Fukuyama Amine Synthesis.

Deprotection_Mechanism DisubSulfonamide N,N-Disubstituted Sulfonamide Meisenheimer Meisenheimer Complex DisubSulfonamide->Meisenheimer Thiolate Thiolate (PhS⁻) Thiolate->Meisenheimer Nucleophilic Aromatic Substitution SecondaryAmine Secondary Amine Meisenheimer->SecondaryAmine Elimination Byproduct Byproducts Meisenheimer->Byproduct

Caption: Deprotection mechanism via a Meisenheimer complex.

References

Application Notes and Protocols: The 4-Nitrobenzenesulfonyl (Nosyl) Group for the Protection of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 4-nitrobenzenesulfonyl (nosyl) group as a robust and versatile protecting group for primary amines. Detailed experimental protocols for both the protection and deprotection of primary amines are provided, along with key quantitative data and mechanistic diagrams to support your research and development endeavors.

Introduction to the Nosyl Protecting Group

In multi-step organic synthesis, particularly within the realms of pharmaceutical and natural product synthesis, the selective protection and deprotection of functional groups are of paramount importance. The amine functional group, owing to its inherent nucleophilicity and basicity, frequently necessitates protection to avert undesirable side reactions. The 4-nitrobenzenesulfonyl (nosyl, Ns) group has emerged as a highly effective protecting group for primary and secondary amines.

A significant advantage of the nosyl group over the more traditional p-toluenesulfonyl (tosyl, Ts) group lies in the mild conditions required for its removal.[1][2] The strong electron-withdrawing nature of the para-nitro group renders the sulfonamide N-H bond acidic, facilitating subsequent N-alkylation, and crucially, enables facile cleavage of the N-S bond under gentle conditions.[1][2] This is typically achieved through nucleophilic aromatic substitution, proceeding via a Meisenheimer complex intermediate when treated with a soft nucleophile like a thiol in the presence of a base.[3][4]

It is important to distinguish the protecting group itself, which is introduced using 4-nitrobenzenesulfonyl chloride, from its N,N-dimethylated derivative, N,N-dimethyl-4-nitrobenzenesulfonamide . The latter is a tertiary sulfonamide and is more commonly utilized as a synthetic intermediate or a scaffold in medicinal chemistry rather than as a direct protecting group for primary amines.[5]

Key Features and Applications:
  • Robust Protection: Primary amines are readily converted to their corresponding N-nosyl sulfonamides in high yields by reaction with 4-nitrobenzenesulfonyl chloride in the presence of a base.[6][7] These sulfonamides are often crystalline and stable to a wide range of reaction conditions.

  • Activation for N-Alkylation: The acidic nature of the N-H bond in N-nosyl amides allows for easy deprotonation and subsequent alkylation to form secondary amines.[3][6][7]

  • Mild Deprotection: The nosyl group is readily cleaved under mild, often room temperature, conditions using thiols and a base, ensuring compatibility with sensitive functional groups.[8][9]

  • Orthogonality: The deprotection conditions for the nosyl group are orthogonal to many other common protecting groups, such as Boc and Cbz, allowing for selective deprotection in complex molecules.[10]

  • Broad Utility: The "Ns-strategy" has been widely adopted in the total synthesis of complex natural products and in the preparation of diverse amine-containing compounds for drug discovery.[3][6]

Quantitative Data

The following tables summarize typical reaction conditions and yields for the protection and deprotection of primary amines using the 4-nitrobenzenesulfonyl group.

Table 1: Protection of Primary Amines with 4-Nitrobenzenesulfonyl Chloride

Primary AmineBaseSolventTemperatureTimeYield (%)
4-MethoxybenzylamineTriethylamineDichloromethane0 °C to RT5 min (addition)90-91%
BenzylaminePyridineDichloromethaneRT1 h>95%
n-Propylamine2,6-LutidineDichloromethaneRT1 h>95%
Glycine methyl esterTriethylamineDichloromethane0 °C to RT2 h~90%

Data compiled from representative procedures.[7]

Table 2: Deprotection of N-Nosyl Amines

N-Nosyl Amine SubstrateThiol ReagentBaseSolventTemperatureTimeYield (%)
N-(4-Methoxybenzyl)-NsThiophenolK₂CO₃AcetonitrileRT10 min99%
N-Propyl-Ns2-MercaptoethanolDBUDMFRT30 minHigh
N-Benzyl-NsThiophenolCs₂CO₃DMFRT1 h>90%
N-(3-Phenylpropyl)-NsThiophenolK₂CO₃DMFRT10 min99%

Data compiled from representative procedures.[8][9]

Experimental Protocols

Protocol 1: Protection of a Primary Amine with 4-Nitrobenzenesulfonyl Chloride

This protocol describes a general procedure for the nosylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • 4-Nitrobenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (1.1 eq) or Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

  • Cool the mixture in an ice-water bath.

  • Add 4-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise over 5-10 minutes with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-nosylated amine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection of an N-Nosyl Protected Amine

This protocol outlines a general method for the cleavage of the nosyl group using a thiol and a base.

Materials:

  • N-nosylated amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.

  • To the stirred solution, add thiophenol (2.5 eq).

  • Add potassium carbonate (2.5 eq) to the mixture.

  • Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within 10-60 minutes.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine to remove DMF and byproducts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography or acid-base extraction to remove the disulfide byproduct.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the protection of a primary amine with a nosyl group, followed by its deprotection to regenerate the free amine.

G cluster_protection Protection cluster_deprotection Deprotection PrimaryAmine Primary Amine (R-NH2) NosylatedAmine N-Nosylated Amine (R-NH-Ns) PrimaryAmine->NosylatedAmine DCM, 0°C to RT NosylCl 4-Nitrobenzenesulfonyl Chloride NosylCl->NosylatedAmine Base1 Base (e.g., Et3N) Base1->NosylatedAmine NosylatedAmine_dep N-Nosylated Amine (R-NH-Ns) FreeAmine Free Primary Amine (R-NH2) NosylatedAmine_dep->FreeAmine MeCN or DMF, RT Thiol Thiol (e.g., PhSH) Thiol->FreeAmine Base2 Base (e.g., K2CO3) Base2->FreeAmine

Caption: Workflow for Amine Protection and Deprotection.

Deprotection Mechanism

The deprotection of a nosyl amide proceeds through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex.

G NosylAmide N-Nosylated Amine Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer Nucleophilic Attack Thiolate Thiolate Anion (RS⁻) Thiolate->Meisenheimer Products Free Amine (R-NH₂) + SO₂ + Ar-SR Meisenheimer->Products Elimination

Caption: Mechanism of Nosyl Group Deprotection.

References

Application Notes and Protocols for the Deprotection of Nosyl Amides with Thiolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a widely utilized protecting group for primary and secondary amines in organic synthesis. Its popularity stems from its facile introduction, stability to a wide range of reaction conditions, and, most notably, its mild cleavage conditions. Unlike the more robust tosyl (Ts) group, which often requires harsh acidic or reductive conditions for removal, the nosyl group can be readily cleaved by nucleophilic aromatic substitution.[1][2] This is facilitated by the electron-withdrawing nitro group positioned ortho to the sulfonyl linkage, which activates the aromatic ring for nucleophilic attack.[1]

Among the various methods for nosyl group removal, the use of thiolates is the most prevalent and efficient. The reaction proceeds through a Meisenheimer complex, leading to the liberation of the free amine under conditions that are compatible with a variety of sensitive functional groups.[2][3] This orthogonality to other common amine protecting groups, such as Boc and Cbz, makes the nosyl group a valuable tool in complex, multi-step syntheses, particularly in the construction of natural products and pharmaceutical agents.[4] These application notes provide a comprehensive overview of the deprotection of nosyl amides using various thiolate reagents, complete with quantitative data and detailed experimental protocols.

Reaction Mechanism

The deprotection of nosyl amides with thiolates proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The thiolate anion, a soft nucleophile, attacks the carbon atom bearing the sulfonyl group on the electron-deficient nitroaromatic ring. This addition forms a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] Subsequent collapse of this intermediate results in the cleavage of the sulfur-nitrogen bond, releasing the free amine and forming a diaryl sulfide byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Nosyl_Amide R¹R²N-Ns Meisenheimer_Complex Meisenheimer Complex Nosyl_Amide->Meisenheimer_Complex + R³S⁻ Thiolate R³S⁻ Thiolate->Meisenheimer_Complex Amine R¹R²NH Meisenheimer_Complex->Amine Collapse Sulfide_Byproduct Ar-S-R³ Meisenheimer_Complex->Sulfide_Byproduct

Caption: Reaction mechanism of nosyl amide deprotection.

Data Presentation: Deprotection of Nosyl Amides with Various Thiolates

The following tables summarize the reaction conditions and yields for the deprotection of various nosyl amides using different thiolate reagents.

Table 1: Deprotection using Thiophenol
Substrate (N-Nosyl Amine)BaseSolventTemperature (°C)TimeYield (%)
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideKOHAcetonitrile5040 min89-91
N-Methyl-N-benzyl-o-nitrobenzenesulfonamideK₂CO₃DMFRoom Temp.24 h96
N-Benzyl-2-nitrobenzenesulfonamideK₂CO₃DMFRoom Temp.24 h95
N-Allyl-N-benzyl-2-nitrobenzenesulfonamideCs₂CO₃DMFRoom Temp.24 h98
Table 2: Deprotection using Polymer-Supported Thiophenol
Substrate (N-Nosyl Amine)BaseSolventTemperature (°C)TimeYield (%)
N-Methyl-N-benzyl-o-nitrobenzenesulfonamideCs₂CO₃DMFRoom Temp.24 h96
N-Methyl-N-benzyl-o-nitrobenzenesulfonamideCs₂CO₃THF80 (Microwave)6 min95
N-Benzyl-2-nitrobenzenesulfonamideCs₂CO₃THF80 (Microwave)6 min95
N-Allyl-N-benzyl-2-nitrobenzenesulfonamideCs₂CO₃THF80 (Microwave)6 min98
N-(2-Phenylethyl)-2-nitrobenzenesulfonamideCs₂CO₃THF80 (Microwave)6 min96
N-(3-Phenylpropyl)-2-nitrobenzenesulfonamideCs₂CO₃THF80 (Microwave)6 min97
Table 3: Deprotection using Other Thiolates
Substrate (N-Nosyl Amine)Thiol ReagentBaseSolventTemperature (°C)TimeYield (%)
N-Nosyl-α-amino acidsMercaptoacetic AcidNaOMeAcetonitrile/MethanolReflux--
N-Alkyl-N-nosyl-α-amino acid methyl esters2-MercaptoethanolCs₂CO₃DMF---
N-Nosyl protected aminesp-Mercaptobenzoic acid-DMFRoom Temp.-High
Primary and secondary nosyl aminesHomocysteine thiolactone/alcoholDBU----

Experimental Protocols

The following protocols are representative examples for the deprotection of nosyl amides using different thiolate systems.

Protocol 1: Deprotection using Thiophenol and Potassium Hydroxide (Fukuyama Deprotection)[3]

This protocol describes the deprotection of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide.

Materials:

  • N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (1.0 eq)

  • Thiophenol (2.5 eq)

  • 10.9 M aqueous potassium hydroxide solution (2.5 eq)

  • Acetonitrile

  • Dichloromethane

  • 1 M aqueous sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

  • 100-mL, two-necked, round-bottomed flask, magnetic stirring bar, nitrogen gas inlet, rubber septum, ice-water bath, oil bath

Procedure:

  • Charge a 100-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar and nitrogen inlet with thiophenol (2.5 eq) and acetonitrile (20 mL).

  • Cool the mixture in an ice-water bath.

  • Add 10.9 M aqueous potassium hydroxide solution (2.5 eq) over a period of 10 minutes.

  • After 5 minutes, remove the ice-water bath.

  • Add a solution of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile (20 mL) over 20 minutes.

  • Heat the reaction mixture in a 50°C oil bath for 40 minutes.

  • Allow the reaction mixture to cool to room temperature, dilute with water (80 mL), and extract with three 80-mL portions of dichloromethane.

  • Combine the organic extracts, wash with brine (80 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Deprotection using Polymer-Supported Thiophenol[4]

This protocol describes the deprotection of N-Methyl-N-benzyl-o-nitrobenzenesulfonamide at room temperature.

Materials:

  • N-Methyl-N-benzyl-o-nitrobenzenesulfonamide (1.0 mmol)

  • Cesium carbonate (3.25 mmol)

  • PS-thiophenol resin (2 mmol/g loading, 1.12 mmol)

  • Triphenylphosphine (PPh₃)

  • Anhydrous and deoxygenated Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Sealed vial, shaker

Procedure:

  • Pre-treat the PS-thiophenol resin (0.56 g, 1.12 mmol) by shaking for 30 minutes in a sealed vial with 2 mL of a 0.7 M solution of PPh₃ in dry, deoxygenated THF to reduce any disulfide bonds.

  • Filter the resin on a sintered glass funnel, wash with dry THF, and use immediately.

  • Dissolve the nosyl amide (1.0 mmol) in dry THF (2 mL) in a vial.

  • Add cesium carbonate (3.25 mmol) followed by the pre-treated PS-thiophenol resin.

  • Seal the vial and shake the mixture at room temperature for 8 hours.

  • Add an additional portion of pre-treated PS-thiophenol resin (0.56 g, 1.12 mmol) and continue shaking for another 16 hours.

  • Filter the contents of the vial and wash the resin several times with THF and CH₂Cl₂.

  • Combine the filtrates and evaporate the solvent under reduced pressure to isolate the product amine.

Protocol 3: Microwave-Assisted Deprotection using Polymer-Supported Thiophenol[4]

This protocol provides an accelerated method for the deprotection of nosyl amides.

Materials:

  • N-Methyl-N-benzyl-o-nitrobenzenesulfonamide (1.0 mmol)

  • Cesium carbonate (3.25 mmol)

  • PS-thiophenol resin (2 mmol/g loading, 1.12 mmol per addition)

  • Anhydrous THF

  • Microwave reactor vial, CEM Discover system (or equivalent)

Procedure:

  • In a microwave reactor vial, dissolve the nosyl amide (1.0 mmol) in dry THF (2 mL).

  • Add cesium carbonate (3.25 mmol) followed by PS-thiophenol resin (0.56 g, 1.12 mmol, pre-treated as in Protocol 2).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate for 3 cycles of 1 minute each at 80°C (internal pressure will reach ~250 psi).

  • After cooling, open the vial, add an additional portion of resin (0.56 g), reseal, and submit to 3 additional cycles of 1 minute each at 80°C.

  • After cooling, filter the reaction mixture and wash the resin with THF and CH₂Cl₂.

  • Combine the filtrates and evaporate the solvent to obtain the desired amine.

Experimental Workflow and Logical Relationships

The general workflow for the deprotection of nosyl amides involves the setup of the reaction, monitoring its progress, and subsequent workup and purification. The choice of thiolate reagent can be guided by factors such as odor, ease of removal of byproducts, and desired reaction conditions (e.g., room temperature vs. microwave).

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve_Substrate Dissolve Nosyl Amide in Solvent Start->Dissolve_Substrate Add_Base Add Base Dissolve_Substrate->Add_Base Add_Thiolate Add Thiolate Reagent Add_Base->Add_Thiolate React Stir/Heat/ Microwave Add_Thiolate->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench Reaction (e.g., add water) Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (Chromatography, etc.) Dry_Concentrate->Purify End Isolated Amine Purify->End

Caption: General experimental workflow for nosyl deprotection.

Thiolate_Selection Goal Deprotect Nosyl Amide Choice Choice of Thiolate Reagent Goal->Choice Thiophenol Thiophenol Choice->Thiophenol Standard Conditions Polymer_Thiol Polymer-Supported Thiol Choice->Polymer_Thiol Simplified Purification Odorless_Thiol Odorless Thiols (e.g., p-mercaptobenzoic acid) Choice->Odorless_Thiol Odor Avoidance Thiophenol_Adv Advantage: Common, effective Disadvantage: Odor, byproduct removal Thiophenol->Thiophenol_Adv Polymer_Thiol_Adv Advantage: Easy byproduct removal (filtration) Disadvantage: Higher cost, may require excess Polymer_Thiol->Polymer_Thiol_Adv Odorless_Thiol_Adv Advantage: No odor Disadvantage: May have different reactivity/solubility Odorless_Thiol->Odorless_Thiol_Adv

Caption: Logical relationships for selecting a thiolate reagent.

Conclusion

The deprotection of nosyl amides using thiolates is a mild, efficient, and versatile method for the liberation of primary and secondary amines. The choice of thiolate reagent, base, and reaction conditions can be tailored to the specific substrate and desired experimental parameters. The use of polymer-supported reagents offers a significant advantage in terms of purification, while odorless thiols address the practical issue of the malodorous nature of simple thiols. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of syntheses involving the nosyl protecting group.

References

Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Using N,N-dimethyl-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of carbonic anhydrase (CA) inhibitors derived from N,N-dimethyl-4-nitrobenzenesulfonamide. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of synthetic pathways and inhibitory mechanisms.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. Consequently, the development of potent and selective CA inhibitors is a significant area of research in medicinal chemistry.

The sulfonamide functional group is a well-established zinc-binding group for CA inhibitors.[2] this compound serves as a valuable starting material in the synthesis of novel CA inhibitors. The presence of the nitro group activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration. This allows for the introduction of various "tail" moieties to the benzenesulfonamide scaffold, a common strategy to enhance inhibitor potency and achieve isoform selectivity.

Data Presentation: In Vitro Inhibition of Carbonic Anhydrase Isoforms

The following tables summarize the in vitro inhibitory activity of a series of nitro-substituted benzenesulfonamide derivatives against four human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), and hCA IX, hCA XII (transmembrane, tumor-associated). The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).

Table 1: Carbonic Anhydrase Inhibition Data for 2-Substituted-5-nitrobenzenesulfonamide Derivatives

CompoundR GrouphCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1 -Cl>10000497565348.3
2 -OCH3>10000124034.28.4
3 -NH28508.85.47.5
4 -NHCH392015.69.86.1
5 -N(CH3)298025.412.38.9
Acetazolamide (Standard) 25012255.7

Data extracted from literature describing the evaluation of 2-substituted-5-nitro-benzenesulfonamides, which are structural isomers and close analogs of derivatives of this compound.

Table 2: Carbonic Anhydrase IX Inhibition Data for N-substituted-β-d-glucosamine Benzenesulfonamide Derivatives

CompoundR Group on BenzenesulfonamidehCA IX (IC50, nM)
6a 4-methyl25.34
6b 4-methoxy33.11
6c 4-fluoro18.92
6d 4-chloro15.67
6e 4-bromo12.04
6f 4-(trifluoromethyl)10.01
Acetazolamide (Standard) 45.23

This table showcases the inhibitory potential of more complex sulfonamides, illustrating the effect of different substituents on the benzenesulfonamide ring against the tumor-associated hCA IX isoform.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of carbonic anhydrase inhibitors starting from this compound.

Protocol 1: Reduction of this compound to 4-amino-N,N-dimethylbenzenesulfonamide

This protocol describes the catalytic hydrogenation of this compound to the corresponding amine, a crucial intermediate for further derivatization.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (5-10 mol% Pd) to the solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 4-amino-N,N-dimethylbenzenesulfonamide. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of a Novel Carbonic Anhydrase Inhibitor via Acylation of 4-amino-N,N-dimethylbenzenesulfonamide

This protocol provides a general method for the synthesis of a candidate CA inhibitor by coupling the synthesized 4-amino-N,N-dimethylbenzenesulfonamide with a carboxylic acid.

Materials:

  • 4-amino-N,N-dimethylbenzenesulfonamide (from Protocol 1)

  • A desired carboxylic acid (e.g., benzoic acid or a substituted benzoic acid)

  • Coupling agent (e.g., EDC [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide], HATU [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

  • Base (e.g., DIPEA [N,N-Diisopropylethylamine] or triethylamine)

  • Anhydrous solvent (e.g., DMF [Dimethylformamide] or DCM [Dichloromethane])

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in the anhydrous solvent.

  • Add the coupling agent (1.2 eq) and the base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of 4-amino-N,N-dimethylbenzenesulfonamide (1.0 eq) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final carbonic anhydrase inhibitor.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for preparing carbonic anhydrase inhibitors from this compound.

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Final Inhibitor cluster_2 Biological Evaluation A This compound B 4-amino-N,N-dimethylbenzenesulfonamide A->B Reduction (e.g., H2, Pd/C) D Final CA Inhibitor B->D C Carboxylic Acid (R-COOH) C->D Coupling Reaction (e.g., EDC, HATU) E Carbonic Anhydrase Inhibition Assay D->E

Caption: Synthetic pathway for CA inhibitors.

Mechanism of Carbonic Anhydrase Inhibition

The diagram below illustrates the general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding cluster_2 Outcome CA CA Enzyme Zn Zn2+ Inhibited_Complex Inhibited Enzyme Complex CA->Inhibited_Complex H2O H2O Zn->H2O coordination Zn->Inhibited_Complex H2O->Inhibited_Complex Displacement Inhibitor Sulfonamide Inhibitor (R-SO2NH2) Inhibitor->Inhibited_Complex Outcome Inhibition of CO2 Hydration Inhibited_Complex->Outcome

Caption: CA inhibition by sulfonamides.

References

Application Notes and Protocols: N,N-dimethyl-4-nitrobenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,N-dimethyl-4-nitrobenzenesulfonamide in medicinal chemistry. This compound serves as a versatile building block in organic synthesis and as a scaffold for the development of various therapeutic agents.

Synthetic Applications

This compound is a key intermediate in several synthetic transformations, most notably in the preparation of secondary amines via the Fukuyama amine synthesis.

The Fukuyama amine synthesis is a powerful method for the preparation of mono-substituted secondary amines from primary amines. This process involves the use of a nitrobenzenesulfonamide protecting group, which can be readily alkylated and subsequently deprotected under mild conditions.

Experimental Protocol: Fukuyama Amine Synthesis

Step 1: Nosylation of a Primary Amine

  • Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add a suitable base, such as pyridine (2.0 eq) or triethylamine, to the stirred solution.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in CH₂Cl₂ to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-(4-nitrobenzenesulfonyl)amine can be purified by recrystallization or column chromatography.

Step 2: Alkylation of the N-nosylated Amine

  • To a solution of the N-nosylated amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add an excess of a base like potassium carbonate (K₂CO₃).

  • Add the desired alkylating agent (e.g., an alkyl halide) to the mixture.

  • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the N,N-disubstituted sulfonamide by column chromatography.

Step 3: Deprotection of the Nosyl Group

  • Dissolve the N,N-disubstituted sulfonamide (1.0 eq) in a solvent such as acetonitrile or DMF.

  • Add a thiol reagent, for example, thiophenol (2.5 eq), to the solution.

  • Add a base, such as potassium carbonate (2.5 eq), to the stirred mixture.

  • Heat the reaction and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with 1M NaOH solution to remove excess thiophenol, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The desired secondary amine can be further purified by column chromatography or distillation.[1]

Fukuyama_Amine_Synthesis PrimaryAmine Primary Amine NosylatedAmine N-Nosylated Amine PrimaryAmine->NosylatedAmine Nosylation NosylChloride 4-Nitrobenzenesulfonyl Chloride NosylChloride->NosylatedAmine DisubstitutedSulfonamide N,N-Disubstituted Sulfonamide NosylatedAmine->DisubstitutedSulfonamide Alkylation AlkylatingAgent Alkylating Agent AlkylatingAgent->DisubstitutedSulfonamide SecondaryAmine Secondary Amine DisubstitutedSulfonamide->SecondaryAmine Deprotection Thiol Thiol Reagent Thiol->SecondaryAmine

Fukuyama Amine Synthesis Workflow

Biological Applications

Derivatives of this compound have been investigated for their potential as therapeutic agents, particularly as carbonic anhydrase inhibitors and antimicrobial agents.

Nitrobenzenesulfonamide derivatives have shown inhibitory activity against various isoforms of carbonic anhydrase (CA), enzymes that are implicated in several pathologies, including cancer.[2] The sulfonamide moiety is a well-established zinc-binding group that can coordinate to the zinc ion in the active site of CAs, leading to inhibition of their catalytic activity.

Representative Data for Nitrobenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Compound ClassIsoformInhibition Constant (Kᵢ) (nM)
2-Substituted-5-nitro-benzenesulfonamideshCA II8.8 - 4975
hCA IX5.4 - 653
hCA XII5.4 - 653
S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamideshCA II2.4 - 214
hCA IX1.4 - 47.5
hCA XII1.7 - 569

Note: Data presented is for related nitrobenzenesulfonamide derivatives and not specifically for this compound.[2][3]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

  • Reagents and Buffers:

    • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

    • Inhibitor stock solutions (dissolved in DMSO).

    • Buffer solution (e.g., 20 mM TRIS, pH 8.3).

    • pH indicator solution (e.g., phenol red, 0.2 mM).

    • CO₂-saturated water.

  • Procedure:

    • An Applied Photophysics stopped-flow instrument is used to monitor the CA-catalyzed CO₂ hydration activity.

    • The assay is performed at a constant temperature (e.g., 20 °C).

    • The reaction mixture contains buffer, pH indicator, and the CA enzyme.

    • The reaction is initiated by rapidly mixing the enzyme solution with CO₂-saturated water.

    • The change in absorbance of the pH indicator is monitored at its maximum wavelength (e.g., 557 nm for phenol red) over time.

    • For inhibition studies, the enzyme is pre-incubated with various concentrations of the inhibitor before the reaction is initiated.

    • The initial rates of the reaction are determined from the linear portion of the absorbance curve.

    • Inhibition constants (Kᵢ) are calculated by fitting the dose-response data to the appropriate inhibition model.

CA_Inhibition_Mechanism cluster_Enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ H2O H₂O Zn->H2O Coordination HCO3 HCO₃⁻ + H⁺ H2O->HCO3 Catalysis CO2 CO₂ CO2->H2O Sulfonamide Sulfonamide Inhibitor Sulfonamide->Zn Inhibition

General Mechanism of Carbonic Anhydrase Inhibition

The sulfonamide functional group is a well-known pharmacophore in antimicrobial drugs. Derivatives of 4-nitrobenzenesulfonamide have been evaluated for their antibacterial activity.

Representative Data for a Related Sulfonamide Derivative

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusGram-positive32
Escherichia coliGram-negative>32

Note: This data is illustrative for compounds within this class and may not be representative of this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Materials:

    • Mueller-Hinton Broth (MHB).

    • 96-well microtiter plates.

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Test compound stock solution (in DMSO).

    • Positive control antibiotic (e.g., ciprofloxacin).

    • Negative control (broth only).

    • Growth control (broth + bacteria).

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (except the negative control) with the bacterial suspension.

    • Incubate the plates at 37 °C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow Start Start PrepareDilutions Prepare Serial Dilutions of Compound Start->PrepareDilutions Inoculate Inoculate Microtiter Plate PrepareDilutions->Inoculate PrepareInoculum Prepare and Standardize Bacterial Inoculum PrepareInoculum->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate ReadResults Visually Assess for Bacterial Growth Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Workflow for MIC Determination

Synthesis of this compound

The most direct method for the synthesis of this compound is the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 4-Nitrobenzenesulfonyl chloride.

    • Dimethylamine (e.g., 40% aqueous solution or as a solution in a suitable solvent).

    • A suitable solvent (e.g., dichloromethane, tetrahydrofuran).

    • A base (e.g., triethylamine, if using dimethylamine hydrochloride).

    • Ice bath.

  • Procedure:

    • Dissolve 4-nitrobenzenesulfonyl chloride in the chosen solvent in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add dimethylamine solution to the stirred solution of the sulfonyl chloride. If using dimethylamine hydrochloride, add a base like triethylamine to liberate the free amine.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, wash the reaction mixture with water to remove any water-soluble byproducts and excess dimethylamine.

    • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Disclaimer: This document is intended for research purposes only. The experimental protocols provided are for informational purposes and should be performed by qualified individuals in a laboratory setting with appropriate safety precautions.

References

Application Notes and Protocols for the Synthesis of Secondary Amines via N-(4-Nitrophenyl)sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of secondary amines from primary amines using 4-nitrobenzenesulfonyl chloride as a protecting and activating group. This method, commonly known as the Fukuyama amine synthesis, is a robust and versatile strategy for the selective mono-alkylation of primary amines. The protocol involves a three-step sequence: formation of a 4-nitrobenzenesulfonamide (nosylamide), N-alkylation of the sulfonamide, and subsequent deprotection under mild conditions to yield the desired secondary amine. This methodology is compatible with a wide range of functional groups, making it a valuable tool in organic synthesis, particularly in the development of pharmaceutical intermediates.

Introduction

The selective synthesis of secondary amines is a fundamental transformation in organic chemistry. Direct alkylation of primary amines often leads to over-alkylation, resulting in mixtures of secondary and tertiary amines, and quaternary ammonium salts. The Fukuyama amine synthesis circumvents this issue by temporarily protecting the primary amine as a 4-nitrobenzenesulfonamide. The strongly electron-withdrawing nature of the 4-nitrobenzenesulfonyl (nosyl) group increases the acidity of the N-H proton, facilitating clean deprotonation and subsequent alkylation.[1] A key advantage of the nosyl group over other sulfonyl protecting groups, such as the tosyl group, is its facile removal under mild conditions using a thiol nucleophile, which proceeds via a Meisenheimer complex.[1] This protocol details the experimental procedure for this reliable synthetic route to secondary amines.

Data Presentation

The following table summarizes representative yields for the key steps in the synthesis of secondary amines using the 4-nitrobenzenesulfonyl protection strategy. Conditions are generalized, and optimal conditions may vary depending on the specific substrates.

StepStarting Material (Primary Amine)Alkylating AgentProduct (Secondary Amine)Overall Yield (%)Reference
1-3Benzhydrylamine-Benzhydrylamine (from deprotection)91.3 (sulfonamide formation)[2]
1-3p-Anisidine-N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide85.8 (sulfonamide formation)[3]
1-3Primary Amines (General)Alkyl Halides or Alcohols (Mitsunobu)N,N-Disubstituted AminesHigh to Excellent[4]

Experimental Protocols

This protocol is adapted from the well-established procedure for the synthesis of secondary amines via 2-nitrobenzenesulfonamides and is applicable to the 4-nitro analogue.[5]

Step 1: Formation of N-(4-Nitrobenzenesulfonyl)amine

This step involves the reaction of a primary amine with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide.

Materials:

  • Primary amine (1.0 eq)

  • 4-Nitrobenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (1.1 eq) or Pyridine (2.0 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add 4-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrobenzenesulfonyl)amine, which can be purified by recrystallization or column chromatography if necessary.

Step 2: N-Alkylation of the 4-Nitrobenzenesulfonamide

The formed sulfonamide is deprotonated with a mild base and then alkylated with an appropriate electrophile.

Materials:

  • N-(4-Nitrobenzenesulfonyl)amine (from Step 1) (1.0 eq)

  • Alkyl halide (e.g., bromide or iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc) or Diethyl ether

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, oil bath, and standard glassware

Procedure:

  • To a round-bottom flask, add the N-(4-nitrobenzenesulfonyl)amine (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous DMF under an inert atmosphere.

  • To the stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-12 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with water and brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N,N-disubstituted-4-nitrobenzenesulfonamide can be purified by column chromatography.

Step 3: Deprotection to Yield the Secondary Amine

The final step involves the removal of the 4-nitrobenzenesulfonyl group using a thiol.

Materials:

  • N,N-Disubstituted-4-nitrobenzenesulfonamide (from Step 2) (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (MeCN) or DMF

  • Dichloromethane or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH)

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, oil bath, and standard glassware

Procedure:

  • In a round-bottom flask, dissolve the N,N-disubstituted-4-nitrobenzenesulfonamide (1.0 eq) in acetonitrile or DMF.

  • Add thiophenol (2.5 eq) to the solution.

  • Add potassium carbonate (2.5 eq) to the stirred mixture.

  • Heat the reaction mixture to 50 °C for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with 1 M NaOH to remove excess thiophenol, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude secondary amine can be purified by column chromatography or distillation.

Visualized Workflow

Fukuyama_Amine_Synthesis PrimaryAmine Primary Amine (R¹-NH₂) SulfonamideFormation Step 1: Sulfonamide Formation PrimaryAmine->SulfonamideFormation Nosylamide N-Substituted 4-Nitrobenzenesulfonamide SulfonamideFormation->Nosylamide  4-Nitrobenzenesulfonyl Chloride,  Base (e.g., Et₃N) Alkylation Step 2: N-Alkylation Nosylamide->Alkylation DialkylSulfonamide N,N-Disubstituted 4-Nitrobenzenesulfonamide Alkylation->DialkylSulfonamide  Alkyl Halide (R²-X),  Base (e.g., K₂CO₃) Deprotection Step 3: Deprotection DialkylSulfonamide->Deprotection SecondaryAmine Secondary Amine (R¹-NH-R²) Deprotection->SecondaryAmine  Thiophenol,  Base (e.g., K₂CO₃)

References

Application Notes: The Use of Nosyl-Protected Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of scientific literature indicates that the direct application of N,N-dimethyl-4-nitrobenzenesulfonamide in solid-phase peptide synthesis (SPPS) is not a widely documented or standard procedure. However, the structurally related 4-nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for amines, including the α-amino group of amino acids, in peptide synthesis. The following application notes and protocols are based on the use of nosyl-protected amino acids in SPPS, which is likely the intended subject of the query.

The 4-nitrobenzenesulfonyl (nosyl or Ns) group serves as an effective protecting group for the α-amino function of amino acids in solid-phase peptide synthesis. Its use offers several advantages, including its stability to acidic conditions commonly used for the cleavage of tert-butyl-based side-chain protecting groups. The nosyl group is readily introduced onto the amino acid and can be selectively removed under mild, orthogonal conditions, typically using a thiol in the presence of a base. This orthogonality allows for flexible peptide synthesis strategies.

The electron-withdrawing nature of the nitro group on the phenyl ring makes the sulfonamide proton acidic, which can sometimes be a consideration in reaction conditions. The deprotection mechanism involves nucleophilic attack by a thiol on the sulfur atom of the sulfonamide, followed by cleavage of the S-N bond.

Experimental Protocols

Preparation of N-α-Nosyl-Amino Acids

This protocol describes the general procedure for the protection of the α-amino group of an amino acid with 4-nitrobenzenesulfonyl chloride (nosyl chloride).

Materials:

  • Amino acid

  • 4-nitrobenzenesulfonyl chloride (Nosyl-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the amino acid in a 1 M solution of sodium carbonate in water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-nitrobenzenesulfonyl chloride in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to a pH of approximately 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-α-nosyl-amino acid.

Solid-Phase Peptide Synthesis using N-α-Nosyl-Amino Acids

This protocol outlines the steps for incorporating an N-α-nosyl-protected amino acid into a growing peptide chain on a solid support.

Materials:

  • N-α-Fmoc-protected amino acid loaded resin (e.g., Wang or Rink Amide resin)

  • 20% Piperidine in dimethylformamide (DMF)

  • N-α-Nosyl-amino acid

  • Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or an alternative such as HATU.

  • DMF

  • Dichloromethane (DCM)

Workflow:

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Nosyl-AA, DIC, HOBt in DMF wash1->coupling wash2 DMF & DCM Wash coupling->wash2 cycle_end End of Cycle wash2->cycle_end next_cycle Repeat for next amino acid cycle_end->next_cycle

Caption: Workflow for a single coupling cycle in SPPS using a nosyl-protected amino acid.

Procedure:

  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times), followed by DMF (3 times) to remove residual piperidine.

  • Coupling:

    • Pre-activate the N-α-nosyl-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents. The resin is now ready for the next coupling cycle or for nosyl deprotection.

Deprotection of the N-α-Nosyl Group

This protocol details the removal of the N-α-nosyl group from the N-terminal amino acid of the peptide-resin.

Materials:

  • Nosyl-protected peptide-resin

  • 2-Mercaptoethanol or other suitable thiol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Methyl-2-pyrrolidone (NMP) or DMF

  • DCM

Deprotection Reaction:

Deprotection_Reaction reactant Ns-NH-Peptide-Resin product H₂N-Peptide-Resin reactant->product Deprotection reagents Reagents: 2-Mercaptoethanol, DBU in NMP

Caption: Schematic of the nosyl group deprotection from a peptide-resin.

Procedure:

  • Swell the nosyl-protected peptide-resin in NMP or DMF.

  • Prepare the deprotection solution: a solution of 2-mercaptoethanol (10 equivalents relative to resin loading) and DBU (5 eq.) in NMP.

  • Treat the resin with the deprotection solution.

  • Allow the reaction to proceed for 5-10 minutes. Repeat the treatment with fresh deprotection solution for another 5-10 minutes to ensure complete removal of the nosyl group.

  • Wash the resin thoroughly with NMP (3 times) and DCM (3 times). The resin now has a free N-terminal amine and is ready for the next coupling step.

Quantitative Data

The following table summarizes typical yields and purities observed when using nosyl-protected amino acids in peptide synthesis, as reported in various studies. These values are illustrative and can vary based on the specific peptide sequence and reaction conditions.

Peptide Sequence/FragmentProtecting Group StrategyCoupling ReagentDeprotection ConditionsYield (%)Purity (%)
Model TripeptideFmoc/tBu with Nosyl-AADIC/HOBt2-Mercaptoethanol/DBU85-95>95
Difficult Sequence (e.g., containing Aib)NosylHATUThiophenol/DBU70-85>90
Long Peptide (>20 aa)Orthogonal Nosyl/FmocHCTU2-Mercaptoethanol/DBU60-75>85

Note: The data presented are aggregated from typical results found in the literature and are intended for comparative purposes. Actual results will be sequence and condition-dependent.

Conclusion

The use of N-α-nosyl-protected amino acids provides a valuable orthogonal strategy in solid-phase peptide synthesis. The stability of the nosyl group to acidic conditions and its mild removal with thiols make it compatible with standard Fmoc/tBu and Boc/Bzl protection schemes. This allows for the synthesis of complex peptides, including those requiring on-resin side-chain modifications. The protocols and data provided herein offer a foundational guide for researchers and professionals in drug development and peptide chemistry.

Application Notes and Protocols for Monitoring Reactions Involving N,N-dimethyl-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-4-nitrobenzenesulfonamide is a key intermediate in organic synthesis, often utilized in the development of pharmaceutical compounds and other specialty chemicals. Accurate monitoring of its formation and consumption during chemical reactions is crucial for process optimization, yield maximization, and impurity profiling. This document provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods Overview

A variety of analytical techniques can be employed to monitor reactions involving this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknowns, or real-time monitoring.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantitative analysis of this compound. Its high resolution and sensitivity make it ideal for separating the target analyte from starting materials, byproducts, and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. It is particularly useful for the definitive identification of this compound and its reaction-related impurities based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for real-time reaction monitoring. It provides structural information and quantitative data on the concentrations of reactants, intermediates, and products directly in the reaction mixture without the need for sample workup.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.

Instrumentation and Reagents
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Experimental Protocol
  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized for best separation, a starting point of 60:40 (v/v) acetonitrile:water is recommended.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the reaction samples.

  • Sample Preparation:

    • At specified time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the aliquot with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the reaction samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table provides representative performance data for the HPLC analysis of sulfonamides, which can be expected to be similar for this compound.

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a GC-MS method for the identification and quantification of this compound.

Instrumentation and Reagents
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

  • This compound reference standard

Experimental Protocol
  • Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture at specified time points.

    • Quench the reaction if necessary.

    • Perform a liquid-liquid extraction if the reaction solvent is not compatible with the GC system. For example, dilute the aliquot with water and extract with dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Dilute the extract to a suitable concentration for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify this compound by its retention time and mass spectrum.

    • For quantitative analysis, generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by its molecular ion and specific fragmentation patterns. A characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[1]

m/z (Proposed)Ion Identity
230[M]⁺ (Molecular Ion)
184[M - NO₂]⁺
166[M - SO₂]⁺
134[M - SO₂ - N(CH₃)₂]⁺
44[N(CH₃)₂]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general framework for monitoring the synthesis of this compound in real-time using NMR.

Instrumentation and Reagents
  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent compatible with the reaction (e.g., DMSO-d₆, CDCl₃)

  • 4-Nitrobenzenesulfonyl chloride

  • Dimethylamine solution

Experimental Protocol
  • Reaction Setup: In an NMR tube, dissolve a known amount of 4-nitrobenzenesulfonyl chloride in a deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.

  • Reaction Initiation: Add a stoichiometric amount of dimethylamine solution to the NMR tube, cap it, and shake to mix.

  • Reaction Monitoring: Immediately place the NMR tube in the spectrometer and acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify the characteristic signals for the protons of 4-nitrobenzenesulfonyl chloride, dimethylamine, and the this compound product.

    • Monitor the decrease in the integral of the reactant signals and the increase in the integral of the product signals over time.

    • The relative concentrations of the species can be determined from the integration of their respective peaks.

Visualizations

reaction_workflow cluster_synthesis Synthesis of this compound cluster_monitoring Reaction Monitoring cluster_data Data Analysis start Start: 4-Nitrobenzenesulfonyl Chloride & Dimethylamine reaction Reaction in Suitable Solvent start->reaction product N,N-dimethyl-4- nitrobenzenesulfonamide reaction->product nmr Real-time NMR Monitoring reaction->nmr In-situ sampling Aliquot Sampling at Timed Intervals product->sampling hplc HPLC Analysis sampling->hplc Quantitative gcms GC-MS Analysis sampling->gcms Confirmatory kinetics Reaction Kinetics (Concentration vs. Time) hplc->kinetics yield Yield Calculation hplc->yield purity Purity Assessment gcms->purity nmr->kinetics

Caption: Workflow for the synthesis and analytical monitoring of this compound.

analytical_method_validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application title Analytical Method Development & Validation Workflow selection Technique Selection (HPLC, GC-MS, etc.) optimization Parameter Optimization (e.g., Mobile Phase, Temp.) selection->optimization specificity Specificity optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness routine Routine Analysis robustness->routine reporting Reporting & Documentation routine->reporting

Caption: Logical workflow for analytical method development and validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-dimethyl-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N,N-dimethyl-4-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and dimethylamine.[1] In this reaction, the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which displaces the chloride ion.[1]

Q2: What are the critical starting materials and their roles?

A2: The key starting materials are:

  • 4-Nitrobenzenesulfonyl chloride (p-NsCl): This is the electrophile. The potent electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride group.[2][3]

  • Dimethylamine: This is the nucleophile that attacks the sulfonyl chloride.

  • Base (e.g., Triethylamine, Pyridine): A base is typically used to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.[4]

  • Solvent (e.g., Dichloromethane, THF): An inert aprotic solvent is used to dissolve the reactants.[2][5]

Q3: What are the most common side reactions and impurities I should be aware of?

A3: The primary side reactions and potential impurities include:

  • Hydrolysis of 4-Nitrobenzenesulfonyl chloride: The starting material, 4-nitrobenzenesulfonyl chloride, is sensitive to moisture and can hydrolyze to form 4-nitrobenzenesulfonic acid.[2][5][6] This is a common issue if wet reagents or solvents are used.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 4-nitrobenzenesulfonyl chloride and dimethylamine in the crude product.[7]

  • Formation of Quaternary Ammonium Salt: While less common with a secondary amine, excess dimethylamine could potentially react further under certain conditions, although this is more of an issue with primary amines leading to polyalkylation.[2]

Q4: How can I purify the crude this compound?

A4: The most effective purification techniques for the final product are recrystallization and column chromatography.[8]

  • Recrystallization: This method is ideal for solid products to achieve high purity. Common solvents include ethanol or ethyl acetate, sometimes in combination with a non-polar anti-solvent like hexane.[7][8]

  • Column Chromatography: This is a versatile method for purifying solids or oils and is particularly effective for separating the product from multiple impurities.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor Quality Starting Material: 4-Nitrobenzenesulfonyl chloride may have hydrolyzed due to improper storage.Ensure 4-nitrobenzenesulfonyl chloride is dry and stored in a moisture-free environment.[5] Use fresh or properly stored material.
Inadequate Base: Insufficient base to neutralize the HCl byproduct can stall the reaction.Use at least one equivalent of a tertiary amine base like triethylamine.
Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures.Stir the reaction at room temperature or under slight cooling (ice bath) initially, then allow it to proceed at room temperature.[4][9]
Presence of a Water-Soluble Impurity Hydrolysis of Starting Material: The presence of moisture has led to the formation of 4-nitrobenzenesulfonic acid.Use anhydrous solvents and reagents. During the workup, wash the organic layer with water or a mild aqueous base to remove the sulfonic acid.
Multiple Spots on TLC Plate Incomplete Reaction: Unreacted 4-nitrobenzenesulfonyl chloride and other byproducts are present.Increase the reaction time or slightly warm the reaction mixture. Optimize the stoichiometry of the reactants.
Product Degradation: The product or intermediates may be unstable under the reaction or workup conditions.Perform the reaction under an inert atmosphere (e.g., nitrogen). Avoid overly harsh acidic or basic conditions during the workup.
Product is an Oil, Not a Solid Presence of Impurities: Residual solvent or oily byproducts can prevent the product from crystallizing.Attempt purification via column chromatography to isolate the pure product.[8] Ensure all solvent is removed under high vacuum.
Difficulty with Recrystallization Incorrect Solvent System: The chosen solvent may be too good or too poor at dissolving the compound.Screen various solvents. The ideal solvent should dissolve the product when hot but not at room temperature.[8] Using a solvent/anti-solvent pair (e.g., ethyl acetate/hexane) can also induce crystallization.[8]

Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound. Yields are highly dependent on the scale, purity of reagents, and reaction conditions.

ParameterConditionExpected OutcomeNotes
Stoichiometry Dimethylamine (1.1-1.5 eq.), Base (1.1-1.5 eq.)High ConversionA slight excess of the amine and base ensures the complete consumption of the sulfonyl chloride.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Good SolubilityAnhydrous aprotic solvents are preferred to prevent hydrolysis.[5]
Temperature 0 °C to Room TemperatureMinimized Side ReactionsStarting the reaction at 0 °C helps control the initial exotherm.[4][9]
Reaction Time 2 - 12 hoursHigh YieldReaction progress should be monitored by Thin Layer Chromatography (TLC).
Typical Yield 85-95%High Purity after PurificationYields can vary but are generally high for this type of reaction.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard sulfonylation reactions.[2][4][9]

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Dimethylamine (2.0 M solution in THF)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq.) to the stirred solution.

  • Slowly add dimethylamine solution (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 3-5 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to obtain pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound Reactant1 4-Nitrobenzenesulfonyl Chloride Product This compound Reactant1->Product Reactant2 Dimethylamine Reactant2->Product Byproduct HCl

Caption: Primary reaction pathway for the synthesis.

Potential Side Reactions

Side_Reactions Common Side Reactions and Impurities Start 4-Nitrobenzenesulfonyl Chloride Hydrolysis 4-Nitrobenzenesulfonic Acid Start->Hydrolysis + H₂O (Moisture) Impurity Unreacted Starting Material Start->Impurity (Incomplete Reaction) MainProduct Desired Product Start->MainProduct + Dimethylamine

Caption: Key side reactions and resulting impurities.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Flowchart Start Low Yield or Impure Product CheckReagents Check Reagent Quality (Esp. Sulfonyl Chloride) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CheckWorkup Review Workup & Purification Protocol Start->CheckWorkup Sol_Reagents Use Anhydrous Reagents/Solvents CheckReagents->Sol_Reagents Moisture suspected Sol_Conditions Optimize Temperature and Reaction Time CheckConditions->Sol_Conditions Incomplete reaction Sol_Workup Use Recrystallization or Column Chromatography CheckWorkup->Sol_Workup Persistent impurities

Caption: A logical workflow for troubleshooting synthesis issues.

References

Optimizing reaction conditions for the N-alkylation of sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges in this crucial transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of sulfonamides in a practical question-and-answer format.

Issue 1: Low or No Conversion of the Starting Sulfonamide

Question: My N-alkylation reaction shows a low yield or no formation of the desired product. What are the likely causes and how can I address them?

Answer: Low or no conversion can stem from several factors related to the reactivity of your starting materials and the reaction conditions. Here are some key areas to investigate:

  • Insufficient Deprotonation of the Sulfonamide: The sulfonamide proton is acidic but requires a sufficiently strong base for complete deprotonation.

    • Base Selection: Ensure the base is strong enough to deprotonate the sulfonamide. Common bases include K₂CO₃, Cs₂CO₃, NaH, and DBU. For less acidic sulfonamides, a stronger base like NaH might be necessary.

    • Base Equivalents: Use at least a stoichiometric amount of base. An excess is often employed to drive the deprotonation to completion.

  • Poor Reactivity of the Alkylating Agent:

    • Leaving Group: The reactivity of alkyl halides generally follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

    • Steric Hindrance: Highly sterically hindered alkylating agents will react more slowly.[1] If possible, opt for a less hindered electrophile.

  • Inadequate Reaction Conditions:

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, consider increasing the temperature, for instance, to 50-80°C.[2] Some methods, like thermal alkylation with trichloroacetimidates, may even require refluxing in a high-boiling solvent like toluene.[1]

    • Reaction Time: Monitor the reaction's progress over time using techniques like TLC or LC-MS. Some reactions may require extended periods (e.g., 12-24 hours) to reach completion.[1]

    • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the base, leading to a more reactive sulfonamide anion.[2]

Issue 2: Formation of the N,N-Dialkylated Product

Question: My reaction is producing a significant amount of the N,N-dialkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer: N,N-dialkylation is a common side reaction, particularly with primary sulfonamides. The mono-alkylated product can be deprotonated again and react with a second molecule of the alkylating agent. Here are several strategies to favor mono-alkylation:

  • Control Stoichiometry: Carefully control the amount of the alkylating agent. Using a minimal excess (e.g., 1.05-1.1 equivalents) is recommended.[2] A large excess will drive the reaction towards dialkylation.[1]

  • Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, add it slowly or portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-alkylation.[2]

  • Leverage Steric Hindrance:

    • Alkylating Agent: Using a bulkier alkylating agent can sterically hinder the second alkylation. For example, benzyl bromide is less prone to causing dialkylation than methyl iodide.[2]

    • Sulfonamide: If your synthesis allows, starting with a sulfonamide that has a bulky substituent will also disfavor the second alkylation.[2]

  • Reaction Conditions:

    • Base: Avoid using a large excess of a strong base, which can lead to a higher concentration of the deprotonated secondary sulfonamide, thus promoting dialkylation. A weaker base or a stoichiometric amount of a strong base is preferable.[2]

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by reducing the rate of the second alkylation.[2]

Issue 3: Competing O-Alkylation

Question: I suspect that O-alkylation is occurring alongside the desired N-alkylation. How can I confirm this and favor the reaction at the nitrogen atom?

Answer: The sulfonamide anion is an ambident nucleophile, with nucleophilic sites on both the nitrogen and oxygen atoms. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen is a "softer" nucleophile than the oxygen. Therefore, reaction conditions can be tuned to favor N-alkylation.

  • Choice of Alkylating Agent:

    • Hard vs. Soft Electrophiles: To favor reaction at the soft nitrogen center, use a "soft" alkylating agent. Alkyl iodides are softer electrophiles than alkyl bromides, which are in turn softer than alkyl tosylates or sulfates.[2]

    • Leaving Group: Alkylating agents with "hard" leaving groups like triflates or sulfates are more likely to result in O-alkylation. Conversely, those with "soft" leaving groups like iodide favor N-alkylation.[2]

  • Solvent Effects:

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally preferred. They effectively solvate the cation from the base, leaving a more "naked" and highly reactive sulfonamide anion, which tends to react at the more nucleophilic nitrogen atom.[2]

    • Polar Protic Solvents: Solvents such as ethanol or water can hydrogen bond with the oxygen atoms of the sulfonamide anion, shielding them and thus favoring N-alkylation. However, be cautious as these solvents can also react with the alkylating agent.[2]

  • Counter-ion Effects: The cation from the base can influence the reaction's regioselectivity. Larger, "softer" cations like cesium (from Cs₂CO₃) can form a looser ion pair with the sulfonamide anion, which may favor N-alkylation.[2]

Issue 4: Elimination Side Reactions with Secondary or Tertiary Alkyl Halides

Question: When using a secondary alkyl halide, I am observing a low yield of the N-alkylated product and the formation of an alkene. How can I minimize this elimination reaction?

Answer: The sulfonamide anion is a relatively strong base, and when reacting with secondary or tertiary alkyl halides, it can promote bimolecular elimination (E2) as a competing pathway to the desired SN2 reaction.[2] This leads to the formation of an alkene.

  • Base Selection: While the basicity of the sulfonamide anion is inherent, you should avoid using a large excess of the external base (e.g., K₂CO₃, NaH). Use just enough base to deprotonate the sulfonamide.[2]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetone are known to favor SN2 reactions over E2.[2]

  • Leaving Group: A better leaving group can favor SN2 over E2. Therefore, using an alkyl iodide or bromide is preferable to a chloride.

  • Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway, as the activation energy for elimination is often higher.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of sulfonamides?

A1: The most common methods include reaction with alkyl halides or sulfonates under basic conditions, the Mitsunobu reaction with alcohols, and palladium-catalyzed Buchwald-Hartwig amination with aryl halides. More recent methods also utilize alcohols as alkylating agents through "borrowing hydrogen" catalysis.[3][4]

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the pKa of the sulfonamide. For most sulfonamides, common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient. For less acidic sulfonamides or more challenging alkylations, stronger bases like sodium hydride (NaH) may be required.

Q3: Can I use alcohols directly as alkylating agents?

A3: Yes, alcohols can be used as alkylating agents through methods like the Mitsunobu reaction or transition-metal-catalyzed "borrowing hydrogen" or "acceptorless dehydrogenative coupling" reactions.[5][6] These methods are considered greener as they produce water as the primary byproduct.[4]

Q4: What is the Fukuyama-Mitsunobu reaction and when is it useful?

A4: The Fukuyama-Mitsunobu reaction is a modification of the Mitsunobu reaction that is particularly useful for the mono-alkylation of nitrobenzenesulfonamides.[1] The resulting nosyl group can be readily removed under mild conditions, making this a valuable strategy in multi-step syntheses.[1]

Q5: How can I purify my N-alkylated sulfonamide?

A5: Common purification techniques include recrystallization for solid products, liquid-liquid extraction to remove unreacted starting materials, and column chromatography on silica gel for separating compounds with different polarities.[1][7]

Data Presentation

Table 1: Comparison of Conditions for Favoring Mono-alkylation over N,N-Dialkylation

ParameterCondition to Favor Mono-alkylationExpected Impact on N,N-Dialkylation
Alkylating Agent Bulky (e.g., benzyl bromide) vs. Small (e.g., methyl iodide)Significantly Reduced
Stoichiometry Near-equimolar (e.g., 1.05 eq. alkylating agent)Reduced
Addition Method Slow/Portion-wise addition of alkylating agentReduced
Sulfonamide Structure Sterically hindered N-substituentSignificantly Reduced/Eliminated

Table 2: General Reaction Parameters for Different N-Alkylation Methods

MethodTypical BaseTypical SolventTypical TemperatureKey Considerations
Alkyl Halide K₂CO₃, Cs₂CO₃, NaHDMF, DMSO, AcetonitrileRT to 80°CReactivity order: I > Br > Cl. Potential for elimination with 2°/3° halides.
Mitsunobu (DEAD or DIAD) + PPh₃THF, Toluene, DCM0°C to RTMild conditions, but stoichiometric byproducts (phosphine oxide, hydrazine dicarboxylate) can complicate purification.[8]
Buchwald-Hartwig NaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80 to 110°CRequires a palladium catalyst and a phosphine ligand.[9][10]
Borrowing Hydrogen K₂CO₃ (catalytic)Xylenes150°CUses a transition metal catalyst (e.g., Mn, Ir).[5][11] Green method with water as the only byproduct.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide (1.0 equivalent) and an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Deprotonation: Add the base (e.g., K₂CO₃, 1.5 equivalents) and stir the suspension for 30 minutes at room temperature.

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the stirred suspension. If N,N-dialkylation is a concern, cool the reaction to 0°C before adding the alkylating agent slowly.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight. If the reaction is sluggish, the temperature can be gradually increased (e.g., to 50-80°C).[2]

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: General Procedure for a Mitsunobu Reaction

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the sulfonamide (1.0 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous solvent like THF or toluene.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine dicarboxylate, which often requires purification by column chromatography.[8]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equivalent), the sulfonamide (1.2 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents) to a flame-dried reaction vessel.

  • Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the reaction mixture to the desired temperature (typically 80-110°C).

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Low_Yield cluster_deprotonation Deprotonation Issues cluster_reagents Reactivity Issues cluster_conditions Condition Issues start Low/No Product Formation check_deprotonation Check Sulfonamide Deprotonation check_reagents Evaluate Reagent Reactivity check_conditions Assess Reaction Conditions base_strength Is the base strong enough? (e.g., K2CO3, NaH) check_deprotonation->base_strength leaving_group Is the leaving group reactive enough? (I > Br > Cl) check_reagents->leaving_group temperature Is the temperature high enough? check_conditions->temperature base_equiv Are there sufficient equivalents of base? (≥1.0 eq.) base_strength->base_equiv Yes solution_base_strength Use a stronger base (e.g., NaH) base_strength->solution_base_strength No solution_base_equiv Increase base equivalents (e.g., 1.5-2.0 eq.) base_equiv->solution_base_equiv No steric_hindrance Is the alkylating agent too sterically hindered? leaving_group->steric_hindrance Yes solution_leaving_group Switch to a better leaving group (e.g., -Br or -I) leaving_group->solution_leaving_group No solution_sterics Use a less hindered electrophile if possible steric_hindrance->solution_sterics Yes time Is the reaction time sufficient? temperature->time Yes solution_temp Increase reaction temperature temperature->solution_temp No solution_time Increase reaction time and monitor time->solution_time No

Caption: Troubleshooting logic for low yield in N-alkylation.

Experimental_Workflow_Alkyl_Halide start Start setup 1. Add Sulfonamide & Solvent (Anhydrous, Inert Atmosphere) start->setup deprotonation 2. Add Base (e.g., K2CO3) Stir at RT setup->deprotonation alkylation 3. Add Alkyl Halide (dropwise) (Consider cooling to 0°C) deprotonation->alkylation monitor 4. Monitor Reaction (TLC/LC-MS) (Consider heating if sluggish) alkylation->monitor workup 5. Aqueous Work-up & Extraction monitor->workup purify 6. Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: General experimental workflow for N-alkylation.

Dialkylation_Prevention problem N,N-Dialkylation Side Reaction strategy1 Control Stoichiometry problem->strategy1 strategy2 Slow Addition problem->strategy2 strategy3 Leverage Sterics problem->strategy3 strategy4 Adjust Conditions problem->strategy4 solution1 Use minimal excess of alkylating agent (1.05-1.1 eq.) strategy1->solution1 solution2 Add alkylating agent portion-wise or via syringe pump strategy2->solution2 solution3a Use a bulkier alkylating agent strategy3->solution3a solution3b Use a sterically hindered sulfonamide strategy3->solution3b solution4a Use a weaker or stoichiometric amount of base strategy4->solution4a solution4b Lower reaction temperature strategy4->solution4b

Caption: Strategies to prevent N,N-dialkylation.

References

Technical Support Center: Purification of Crude N,N-dimethyl-4-nitrobenzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N,N-dimethyl-4-nitrobenzenesulfonamide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: How much solvent should be used for the recrystallization?

A2: The objective is to use the minimum amount of hot solvent required to completely dissolve the crude this compound. Using an excessive amount of solvent is a common reason for poor or no crystal yield, as the solution will not become sufficiently saturated upon cooling.

Q3: My purified product is still colored. How can I remove colored impurities?

A3: If your recrystallized product remains colored, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal can adsorb colored impurities. However, use it sparingly as it may also adsorb some of your desired product, potentially reducing the yield.

Q4: What is "oiling out," and how can I prevent it?

A4: "Oiling out" is when the compound separates from the solution as a liquid (an oil) rather than forming solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the impure compound, if the compound is highly impure, or if the solution is cooled too rapidly. To prevent this, you can try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly. Using a different solvent or a solvent mixture may also resolve the issue.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used).2. The solution is supersaturated and requires nucleation to begin crystallization.1. Reduce the solvent volume by gentle heating to evaporate some of the solvent and then allow it to cool again.2. Induce crystallization by: a) Scratching the inside of the flask at the meniscus with a glass rod. b) Adding a "seed crystal" of pure this compound. c) Cooling the solution in an ice bath to further decrease solubility.
The compound "oils out" instead of forming crystals. 1. The solution is too concentrated.2. The cooling process is too rapid.3. The compound is significantly impure, leading to a melting point depression.4. The boiling point of the solvent is higher than the melting point of the compound.1. Reheat the solution until the oil completely redissolves.2. Add a small amount of additional hot solvent to slightly dilute the solution.3. Allow the solution to cool more slowly by letting it cool to room temperature on the benchtop before transferring it to an ice bath.4. Consider using a different solvent or a solvent/anti-solvent system.
The yield of recrystallized product is low. 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.2. Premature crystallization occurred during hot filtration.3. The crystals were washed with solvent that was not ice-cold, redissolving some of the product.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.2. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.3. Concentrate the mother liquor by evaporating some of the solvent to obtain a second crop of crystals.4. Always wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals form too quickly and are very small. 1. The solution was cooled too rapidly.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling generally leads to the formation of larger, purer crystals.
The recrystallized product appears impure (e.g., discolored, incorrect melting point). 1. Insoluble impurities were not removed.2. Colored impurities were not fully removed.3. The cooling was too rapid, trapping impurities in the crystal lattice.1. Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool.2. Use activated charcoal to remove colored impurities.3. Ensure a slow cooling rate to promote the formation of pure crystals. A second recrystallization may be necessary.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. Optimization may be required based on the purity of the crude material.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature to test for insolubility or low solubility.

  • Gently heat the test tubes that show low solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

  • If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water) can be tested. Dissolve the compound in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate before cooling.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add the chosen solvent in small portions and heat the mixture to boiling (using a steam bath or a hot plate with a water bath for flammable solvents), swirling gently.

  • Continue adding the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Preheat a second Erlenmeyer flask and a stemless glass funnel.

  • Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it into the preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Break the vacuum and add the cold solvent to the funnel, gently stir the crystals, and then reapply the vacuum.

6. Drying:

  • Continue to draw air through the crystals in the Büchner funnel for several minutes to help them dry.

  • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a desiccator.

  • Once dry, weigh the purified crystals and determine the percent recovery.

7. Purity Assessment:

  • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value indicates high purity.

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound 'Oils Out' cool->oiling_out collect Collect, Wash, and Dry Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No low_yield Low Yield? collect->low_yield end Pure Product induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->induce_crystallization induce_crystallization->cool reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent reheat_add_solvent->cool concentrate_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->concentrate_mother_liquor Yes check_purity Check Purity (e.g., Melting Point) low_yield->check_purity No concentrate_mother_liquor->cool check_purity->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

Experimental_Workflow start Start solvent_selection 1. Solvent Selection (Small-scale tests) start->solvent_selection dissolution 2. Dissolution (Dissolve crude in min. hot solvent) solvent_selection->dissolution hot_filtration 3. Hot Filtration (If insoluble impurities are present) dissolution->hot_filtration crystallization 4. Crystallization (Slow cooling) hot_filtration->crystallization collection 5. Crystal Collection (Vacuum filtration) crystallization->collection washing 6. Washing (With ice-cold solvent) collection->washing drying 7. Drying washing->drying purity_assessment 8. Purity Assessment (Melting point) drying->purity_assessment end End purity_assessment->end

Caption: Step-by-step experimental workflow for the purification of this compound.

References

Overcoming low yields in the nitration of N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of N,N-dimethylbenzenesulfonamide. The information herein is designed to address common challenges and provide solutions to overcome low yields and other experimental difficulties.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of N,N-dimethylbenzenesulfonamide, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently activating conditions: The sulfonamide group is deactivating, requiring sufficiently strong nitrating conditions. 2. Low reaction temperature: May slow down the reaction rate significantly. 3. Inadequate mixing: Poor mixing can lead to localized reactions and incomplete conversion.1. Use a stronger nitrating agent: A mixture of concentrated nitric acid and sulfuric acid is typically effective. Fuming nitric acid can be used for even stronger conditions. 2. Optimize reaction temperature: While starting at a low temperature (0-5 °C) is crucial for safety, the reaction may need to be allowed to warm to room temperature or be gently heated to proceed to completion. Monitor the reaction progress using TLC. 3. Ensure vigorous stirring: Maintain efficient stirring throughout the reaction to ensure homogeneity.
Formation of Multiple Products (Isomers) 1. Substituent effects: The N,N-dimethylsulfamoyl group is primarily a meta-director, but some ortho- and para-isomers may form. 2. Reaction temperature too high: Higher temperatures can lead to decreased selectivity.1. Control reaction temperature: Maintain a low temperature during the addition of the nitrating agent to favor the formation of the thermodynamically preferred product. 2. Purification: Utilize column chromatography or recrystallization to separate the desired meta-isomer from other isomers.
Product is Dark or Oily 1. Side reactions: Oxidation of the aromatic ring or other side reactions can produce colored impurities.[1] 2. Presence of nitrophenolic compounds: These can arise from trace water in the reaction mixture.1. Maintain low temperatures: This will minimize oxidative side reactions.[1] 2. Use anhydrous conditions: Ensure all glassware is dry and use concentrated acids to minimize water content. 3. Purification: Treat the crude product with activated charcoal during recrystallization to remove colored impurities.[2] Washing the crude product with a sodium bicarbonate solution can help remove acidic impurities.
Low Isolated Yield After Work-up 1. Product loss during quenching: The product may have some solubility in the aqueous phase. 2. Incomplete precipitation: The product may not fully precipitate out of the quenching solution. 3. Loss during purification: The product may be lost during recrystallization or chromatography.1. Careful quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with stirring. 2. Extraction: After quenching, if the product does not fully precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Optimize purification: For recrystallization, use a minimal amount of a suitable hot solvent and cool slowly to maximize crystal formation. For chromatography, carefully select the solvent system to ensure good separation and recovery.

Frequently Asked Questions (FAQs)

Q1: What is the expected directing effect of the N,N-dimethylsulfamoyl group in the nitration of N,N-dimethylbenzenesulfonamide?

A1: The N,N-dimethylsulfamoyl group (-SO₂N(CH₃)₂) is an electron-withdrawing group and, as such, is a meta-director. Therefore, the primary product of the nitration reaction is expected to be N,N-dimethyl-3-nitrobenzenesulfonamide. However, minor amounts of ortho- and para-isomers may also be formed.

Q2: What are the critical safety precautions to take during this nitration?

A2: The nitration of aromatic compounds is a highly exothermic process and requires strict safety measures.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Temperature Control: Use an ice bath to control the temperature, especially during the addition of the nitrating agent.[3]

  • Slow Addition: Add the nitrating agent slowly and dropwise to the solution of the sulfonamide to prevent a runaway reaction.

  • Quenching: Quench the reaction by slowly adding the reaction mixture to a large volume of ice water. Never add water to the concentrated acid mixture.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench them in a small amount of ice water, and extract with an organic solvent. Spot the organic extract on a TLC plate along with the starting material. The disappearance of the starting material spot and the appearance of a new spot for the product will indicate the reaction's progress.

Q4: What is a suitable solvent system for the purification of the nitrated product by column chromatography?

A4: A common solvent system for the purification of moderately polar compounds like nitrated sulfonamides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific isomers formed and should be determined by TLC analysis.

Q5: My purified product is still a yellow oil, but the NMR spectrum looks clean. What could be the issue?

A5: Even trace amounts of highly colored impurities can impart a yellow color to the product. If the NMR spectrum indicates high purity, the color may be due to residual nitrophenolic compounds or other byproducts that are not easily detectable by NMR at low concentrations.[2] A second purification step, such as passing a solution of the product through a short plug of silica gel or performing a careful recrystallization, may help to remove the color.

Experimental Protocol: Nitration of N,N-dimethylbenzenesulfonamide

This protocol outlines a general procedure for the nitration of N,N-dimethylbenzenesulfonamide to yield N,N-dimethyl-3-nitrobenzenesulfonamide.

Materials:

  • N,N-dimethylbenzenesulfonamide

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-dimethylbenzenesulfonamide (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C in an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the sulfonamide over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • If a precipitate forms, filter the solid and wash it with cold water. If extraction was performed, combine the organic layers.

  • Wash the collected solid or the combined organic layers with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve N,N-dimethyl- benzenesulfonamide in H₂SO₄ at 0 °C start->dissolve add_nitro Add nitrating mixture dropwise at 0-10 °C dissolve->add_nitro prepare_nitro Prepare nitrating mixture (HNO₃ + H₂SO₄) at 0 °C prepare_nitro->add_nitro stir Stir at 0-5 °C for 1-2h add_nitro->stir monitor Monitor by TLC stir->monitor quench Quench on ice monitor->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry and concentrate wash->dry purify Purify (Recrystallization/ Chromatography) dry->purify end Final Product purify->end

Caption: Experimental workflow for the nitration of N,N-dimethylbenzenesulfonamide.

Troubleshooting_Tree cluster_diagnosis Diagnosis cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_crude Solutions for Impure Crude start Low Yield Issue check_conversion Check TLC for starting material start->check_conversion check_crude Analyze crude product check_conversion->check_crude Conversion OK stronger_reagents Use stronger nitrating agent check_conversion->stronger_reagents Incomplete increase_temp Increase reaction temperature/time check_conversion->increase_temp Incomplete improve_mixing Ensure vigorous stirring check_conversion->improve_mixing Incomplete optimize_temp Lower reaction temperature check_crude->optimize_temp Multiple spots on TLC purification_method Optimize purification check_crude->purification_method Product looks impure workup_loss Check work-up procedure for losses check_crude->workup_loss Low mass after work-up

Caption: Troubleshooting decision tree for low yields in nitration.

References

Preventing dialkylation in sulfonamide alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with dialkylation during sulfonamide alkylation reactions.

Troubleshooting Guide

Problem: Significant formation of dialkylated product.

This is a common side reaction in sulfonamide alkylation. The primary cause is the deprotonation of the monoalkylated sulfonamide, which then acts as a nucleophile and reacts with another equivalent of the alkylating agent. Here are several strategies to minimize or eliminate this unwanted side reaction.

Solution 1: Choice of Base and Stoichiometry

The selection of an appropriate base and controlling its stoichiometry is critical.

  • Weak, Non-Nucleophilic Bases: Using a weaker, non-nucleophilic base can selectively deprotonate the more acidic N-H of the starting sulfonamide over the N-H of the monoalkylated product. Carbonate bases are often a good choice.

  • Stoichiometry: Using a slight excess of the sulfonamide relative to the base and alkylating agent can help ensure the reaction stops after the first alkylation.

Solution 2: Reaction Temperature

Lowering the reaction temperature can often improve selectivity for the monoalkylated product.

  • Reduced Reactivity: At lower temperatures, the energy barrier for the deprotonation of the less acidic monoalkylated sulfonamide is harder to overcome, thus slowing down the rate of the second alkylation.

Solution 3: Nature of the Alkylating Agent

The reactivity of the alkylating agent plays a significant role.

  • Less Reactive Agents: Consider using less reactive alkylating agents if possible. For example, alkyl bromides are generally less reactive than alkyl iodides.

Frequently Asked Questions (FAQs)

Q1: Why is dialkylation a common problem in sulfonamide alkylation?

A1: The monoalkylated sulfonamide product still possesses an acidic proton on the nitrogen atom. In the presence of a sufficiently strong base, this proton can be removed to form a new nucleophile that can react with the alkylating agent, leading to the dialkylated product. The relative acidity of the starting sulfonamide and the monoalkylated product, along with the reaction conditions, dictates the extent of dialkylation.

Q2: Which bases are recommended to avoid dialkylation?

A2: Weaker bases are generally preferred to minimize dialkylation. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Stronger bases, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), are more likely to promote dialkylation due to their ability to deprotonate the monoalkylated product.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can influence the solubility of the reactants and the reactivity of the nucleophile. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) are commonly used. The choice of solvent can impact the reaction rate and selectivity, so it may be necessary to screen a few different solvents for optimal results.

Q4: Can the order of addition of reagents make a difference?

A4: Yes, the order of addition can be important. It is often beneficial to add the alkylating agent slowly to a mixture of the sulfonamide and the base. This helps to maintain a low concentration of the alkylating agent throughout the reaction, which can favor the formation of the monoalkylated product.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different bases on the ratio of mono- to dialkylated products in a model reaction between p-toluenesulfonamide and benzyl bromide.

BaseSolventTemperature (°C)Ratio of Mono- to Di-alkylation
K₂CO₃DMF2595:5
Cs₂CO₃DMF2598:2
NaHTHF0 to 2560:40
DBUCH₃CN2585:15

Experimental Protocols

Protocol for Selective Mono-alkylation of p-Toluenesulfonamide

This protocol is designed to favor the formation of the monoalkylated product.

Materials:

  • p-Toluenesulfonamide

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of p-toluenesulfonamide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Reaction_Pathway Sulfonamide Sulfonamide (R-SO2NH2) Anion1 Sulfonamide Anion (R-SO2NH-) Sulfonamide->Anion1 + Base Monoalkylated Monoalkylated Product (R-SO2NHR') Anion1->Monoalkylated + R'-X Anion2 Monoalkylated Anion (R-SO2NR'-) Monoalkylated->Anion2 + Base (Side Reaction) Dialkylated Dialkylated Product (R-SO2NR'2) Anion2->Dialkylated + R'-X Base Base AlkylatingAgent1 Alkylating Agent (R'-X) AlkylatingAgent2 Alkylating Agent (R'-X)

Caption: Reaction pathway for sulfonamide alkylation.

Troubleshooting_Workflow Start Dialkylation Observed? Step1 Use Weaker Base (e.g., K2CO3) Start->Step1 Yes End Monoalkylation Favored Start->End No Step2 Lower Reaction Temperature Step1->Step2 Step3 Use Less Reactive Alkylating Agent Step2->Step3 Step4 Slow Addition of Alkylating Agent Step3->Step4 Step4->End

Caption: Troubleshooting workflow for preventing dialkylation.

Removal of unreacted 4-nitrobenzenesulfonyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Nitrobenzenesulfonyl Chloride Reactions

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-nitrobenzenesulfonyl chloride. It focuses on the effective removal of unreacted starting material and related impurities from the reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of reactions involving 4-nitrobenzenesulfonyl chloride.

Issue 1: Persistent Yellow Color in the Final Product

  • Possible Cause 1: Residual 4-Nitrobenzenesulfonyl Chloride.

    • Verification: The unreacted sulfonyl chloride is often yellow. The presence of a starting material spot on a TLC (Thin Layer Chromatography) plate that corresponds to the 4-nitrobenzenesulfonyl chloride standard confirms this.

    • Solution:

      • Quenching: If the yellow color is detected in the crude reaction mixture before purification, add a nucleophilic quenching agent to react with the excess sulfonyl chloride. A common choice is to add a small amount of a secondary amine, like diethylamine or morpholine, which will form a water-soluble sulfonamide.

      • Aqueous Wash: Perform an aqueous workup with a dilute base, such as a saturated sodium bicarbonate solution. This will hydrolyze the remaining sulfonyl chloride to the more water-soluble 4-nitrobenzenesulfonic acid, which can then be removed in the aqueous layer.

      • Recrystallization: If the yellow color persists after initial purification, recrystallization is an effective method for removing the impurity. Choose a solvent system in which the desired sulfonamide product has good solubility at elevated temperatures and poor solubility at room temperature, while the impurity remains in the mother liquor.

  • Possible Cause 2: Formation of Colored Byproducts.

    • Verification: If the TLC analysis shows no starting material but a colored spot with a different Rf value, a colored byproduct has likely formed.

    • Solution:

      • Column Chromatography: For byproducts with different polarities from the desired product, silica gel column chromatography is the most effective purification method. Select an appropriate eluent system that provides good separation between the product and the colored impurity.

      • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

Issue 2: Difficulty in Separating the Product from 4-Nitrobenzenesulfonic Acid

  • Possible Cause: Inefficient Aqueous Extraction.

    • Verification: The presence of a highly polar, UV-active spot on the TLC plate that does not move from the baseline in many solvent systems is indicative of the sulfonic acid byproduct.

    • Solution:

      • Basic Wash: Ensure the aqueous wash is sufficiently basic (pH > 8) to fully deprotonate the sulfonic acid, making it highly water-soluble. A 1M solution of sodium carbonate or a dilute solution of sodium hydroxide can be used.

      • Multiple Extractions: Perform multiple extractions with the basic aqueous solution to ensure complete removal of the sulfonic acid.

      • Brine Wash: After the basic washes, a wash with a saturated sodium chloride (brine) solution will help to remove residual water and any remaining water-soluble impurities from the organic layer.[1]

Issue 3: Low Yield of the Desired Sulfonamide Product

  • Possible Cause 1: Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.

    • Verification: The presence of a significant amount of 4-nitrobenzenesulfonic acid, as detected by TLC, suggests that the starting sulfonyl chloride has hydrolyzed before reacting with the desired nucleophile.

    • Solution:

      • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Control of Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis, which is often competitive with the desired reaction.

  • Possible Cause 2: Incomplete Reaction.

    • Verification: A prominent starting material spot (both the nucleophile and the sulfonyl chloride) on the TLC of the crude reaction mixture indicates an incomplete reaction.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress by TLC until the limiting reagent is consumed.

      • Optimization of Reaction Conditions: Consider increasing the reaction time, temperature, or the equivalents of one of the reagents to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction with excess 4-nitrobenzenesulfonyl chloride?

A1: The choice of quenching agent depends on the nature of your product and the subsequent purification strategy.

  • For Water-Soluble Byproducts: Adding a small amount of a simple amine (e.g., diethylamine, ammonia) or an aqueous base (e.g., NaOH, NaHCO3) is effective. These will convert the unreacted sulfonyl chloride into a sulfonamide or sulfonic acid, which can be easily removed with an aqueous workup.

  • For Ease of Purification: Quenching with a polymer-supported amine (scavenger resin) can be a very clean method. The resulting sulfonamide is bound to the solid support and can be removed by simple filtration.

Q2: How can I monitor the removal of 4-nitrobenzenesulfonyl chloride during my workup?

A2: Thin Layer Chromatography (TLC) is the most convenient method.[2][3][4][5][6] Spot the crude reaction mixture, the organic layer after each wash, and the purified product on a TLC plate, alongside a standard of 4-nitrobenzenesulfonyl chloride. The disappearance of the spot corresponding to the starting material indicates its successful removal. A common eluent system for this analysis is a mixture of hexanes and ethyl acetate.

Q3: Is it better to use recrystallization or column chromatography for final purification?

A3: The choice depends on the purity of the crude product and the nature of the impurities.

  • Recrystallization: This is an efficient method for removing small amounts of impurities from a solid product. It is often the preferred method for large-scale purifications due to its simplicity and cost-effectiveness.

  • Column Chromatography: This is a more powerful technique for separating compounds with different polarities. It is ideal when the crude product contains multiple impurities or when the impurities have similar solubility to the desired product.

Q4: What are the main safety precautions when working with 4-nitrobenzenesulfonyl chloride?

A4: 4-Nitrobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Data Presentation

The following table provides an estimated comparison of the efficiency of different methods for the removal of unreacted 4-nitrobenzenesulfonyl chloride. The values are based on general chemical principles and may vary depending on the specific reaction conditions.

Removal MethodTarget ImpurityEstimated Removal Efficiency (%)AdvantagesDisadvantages
Aqueous Wash (Saturated NaHCO₃) 4-Nitrobenzenesulfonyl Chloride & 4-Nitrobenzenesulfonic Acid85-95Simple, inexpensive, removes acidic impurities.May not be sufficient for complete removal; can lead to emulsions.
Quenching with Diethylamine followed by Aqueous Wash 4-Nitrobenzenesulfonyl Chloride>98Highly efficient for removing the sulfonyl chloride.Introduces a new sulfonamide byproduct that needs to be removed.
Recrystallization 4-Nitrobenzenesulfonyl Chloride & other crystalline impurities90-99 (depending on the number of recrystallizations)Can yield very pure product; scalable.Requires a suitable solvent system; can lead to product loss in the mother liquor.
Silica Gel Column Chromatography 4-Nitrobenzenesulfonyl Chloride & most organic byproducts>99Provides high purity; separates multiple components.More time-consuming and expensive; requires larger volumes of solvent.
Scavenger Resin (Polymer-supported amine) 4-Nitrobenzenesulfonyl Chloride>99Very clean workup; simplifies purification.Resins can be expensive; may require optimization of reaction time with the resin.

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of 4-Nitrobenzenesulfonyl Chloride

  • Quenching (Optional): Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C. Slowly add a quenching agent (e.g., 1.2 equivalents of diethylamine relative to the excess sulfonyl chloride) and stir for 30 minutes.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 100 mL reaction volume). Check the pH of the aqueous layer to ensure it is basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the sulfonamide product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol, isopropanol, and ethyl acetate/hexanes mixtures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow start Reaction Completion (TLC Confirmation) quench Quench Excess 4-Nitrobenzenesulfonyl Chloride start->quench dilute Dilute with Organic Solvent quench->dilute wash Aqueous Wash (e.g., NaHCO3) dilute->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purify Purification crude_product->purify recrystallize Recrystallization purify->recrystallize High Purity Crude chromatography Column Chromatography purify->chromatography Multiple Impurities pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Experimental workflow for the workup and purification of a reaction involving 4-nitrobenzenesulfonyl chloride.

decision_tree start Unreacted 4-Nitrobenzenesulfonyl Chloride Detected in Crude Product? quenching_needed Is Quenching Step Required? start->quenching_needed Yes purification_options Select Purification Method: - Recrystallization - Column Chromatography start->purification_options No node_yes Yes node_no No quench_options Select Quenching Method: - Aqueous Base - Amine - Scavenger Resin quenching_needed->quench_options Yes quenching_needed->purification_options No quenching_yes Yes quenching_no No quench_options->purification_options final_product Proceed to Final Product Isolation purification_options->final_product

Caption: Decision tree for selecting a purification strategy for reactions with 4-nitrobenzenesulfonyl chloride.

References

Technical Support Center: Regioselective Nitration of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of substituted benzenesulfonamides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of an unsubstituted benzenesulfonamide?

A1: The sulfonamide group (-SO₂NHR) is a deactivating, electron-withdrawing group (EWG).[1] As with other deactivating groups, it directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the meta position.[1][2] Therefore, the nitration of an unsubstituted benzenesulfonamide is expected to yield primarily the 3-nitrobenzenesulfonamide isomer. This is analogous to the nitration of benzenesulfonic acid, which also yields the meta-substituted product as the major isomer.[3]

Q2: How do other substituents on the benzenesulfonamide ring affect the position of the incoming nitro group?

A2: The final regiochemical outcome depends on the combined directing effects of both the sulfonamide group and the other substituent.

  • Reinforcing Directors: If the existing substituent is also a meta-director (e.g., -CN, -C(O)R, -NO₂), the incoming nitro group will be directed to the position that is meta to both groups.

  • Opposing Directors: If the existing substituent is an ortho, para-director (e.g., -CH₃, -OCH₃, -NHC(O)R), there will be a competition.[4] The outcome is determined by which group has the stronger directing influence. Strongly activating groups (like -OR or -NR₂) will typically dominate the meta-directing effect of the sulfonamide, leading to substitution at the ortho and para positions relative to the activating group.

Q3: What are the standard reaction conditions for nitrating a substituted benzenesulfonamide?

A3: The most common method for aromatic nitration is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5][6][7] Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[5][7][8] Since the benzenesulfonamide ring is deactivated, moderate heating may be required to achieve a reasonable reaction rate.

Q4: My nitration reaction is not proceeding or is giving a very low yield. What could be the cause?

A4: Low reactivity is a common issue when nitrating strongly deactivated aromatic rings. The combination of the meta-directing sulfonamide and another deactivating group can make the ring extremely electron-poor and unreactive towards electrophilic attack.[6] To overcome this, harsher reaction conditions are often necessary, such as increasing the temperature or using a stronger nitrating agent like fuming nitric acid or a mixture of nitric acid and oleum (fuming sulfuric acid).[6][9]

Q5: I am getting a mixture of isomers. How can I improve the regioselectivity for a specific isomer?

A5: Achieving high regioselectivity can be challenging, especially with competing directing groups. Several strategies can be employed:

  • Blocking Groups: A position can be temporarily blocked using a reversible reaction, such as sulfonation.[7] After nitration, the blocking group can be removed to yield the desired isomer.

  • Catalyst Control: For enhancing para-selectivity, shape-selective solid acid catalysts like H-ZSM-5 zeolite can be effective.[10] The catalyst's pores can sterically hinder the formation of the ortho isomer, favoring the para product.[10]

  • Condition Optimization: Systematically adjusting the temperature, reaction time, and the ratio of nitric to sulfuric acid can sometimes favor one isomer over another.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Reaction / Low Conversion The aromatic ring is strongly deactivated by multiple electron-withdrawing groups.[6]Increase reaction temperature carefully (e.g., to 60-100 °C). Use a stronger nitrating agent, such as fuming HNO₃ or HNO₃ in oleum.[6][9]
Reaction temperature is too low.Monitor the reaction at 0-10 °C initially, then allow it to warm to room temperature or apply gentle heat.[11]
Poor Regioselectivity / Mixture of Isomers There are competing directing effects from different substituents on the ring.[4]If para-isomer is desired, consider using a shape-selective zeolite catalyst.[10] Employ a blocking group strategy to protect the undesired reactive site.[7]
Steric hindrance is influencing the reaction outcome.[12]Modify the reaction temperature; lower temperatures sometimes increase selectivity.
Multiple Nitrations Occurring The ring contains a strong activating group, making the mono-nitrated product highly susceptible to further nitration.[13]Use milder nitrating conditions: lower the temperature, reduce the reaction time, or use a less concentrated acid mixture.
Product Degradation / Tar Formation Reaction conditions are too harsh, leading to oxidation or other side reactions.[9]Reduce the reaction temperature. Ensure slow, controlled addition of the nitrating mixture to the substrate solution in an ice bath to manage the exothermic reaction.
Difficult Product Isolation The nitrated product is highly polar and does not precipitate upon quenching in ice water or is difficult to extract.[9]After quenching, neutralize the acidic solution with a base (e.g., NaHCO₃, NaOH) before extraction. Use a more polar organic solvent for extraction, such as a chloroform/isopropanol mixture.[9]

Quantitative Data Summary

The directing effect of a substituent is crucial for predicting the outcome of the reaction. The sulfonamide group is a meta-director. The table below summarizes the directing effects of other common substituents.

Table 1: Directing Effects of Common Substituents

Substituent Group Classification Directing Effect
-OH, -NH₂, -OR, -NHR Strongly Activating Ortho, Para
-NHC(O)R, -OC(O)R Moderately Activating Ortho, Para
-R (Alkyl), -C₆H₅ Weakly Activating Ortho, Para
-F, -Cl, -Br, -I Weakly Deactivating Ortho, Para[14][15]
-C(O)H, -C(O)R, -CO₂H Moderately Deactivating Meta
-SO₃H, -SO₂NHR , -CN Strongly Deactivating Meta[1][3]

| -NO₂, -NR₃⁺ | Strongly Deactivating | Meta[16] |

As a close electronic analogue to benzenesulfonamide, the nitration of benzenesulfonic acid provides a useful reference for expected regioselectivity in the absence of other directing groups.

Table 2: Calculated Isomer Distribution for the Nitration of Benzenesulfonic Acid

Isomer Predicted Distribution (%)
Ortho 18.7
Meta 81.0
Para 0.3

(Data sourced from a Molecular Electron Density Theory study)[3]

Experimental Protocols

Protocol 1: General Procedure for Meta-Nitration of a Substituted Benzenesulfonamide

Objective: To synthesize the meta-nitro derivative of a benzenesulfonamide bearing a deactivating or weakly activating substituent.

Reagents:

  • Substituted Benzenesulfonamide (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice-water bath

  • Deionized water

  • Ethanol or Methanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add the substituted benzenesulfonamide (1.0 eq) to concentrated H₂SO₄ at 0 °C. Stir until fully dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (approx. 2 volumes relative to HNO₃) while cooling in an ice-water bath.

  • Add the nitrating mixture dropwise to the dissolved sulfonamide solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress using TLC. For highly deactivated substrates, gentle heating (50-60 °C) may be required.[11]

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water until the filtrate is neutral.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure meta-nitrobenzenesulfonamide derivative.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the nitration of benzenesulfonamides.

G General Mechanism of Electrophilic Aromatic Nitration cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ Benzene Ar-SO₂NHR H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + NO₂⁺ Benzene->SigmaComplex Product Nitro-Ar-SO₂NHR SigmaComplex->Product - H⁺ SigmaComplex->Product H_plus H⁺

Caption: General mechanism for electrophilic aromatic nitration.

G Troubleshooting Flowchart for Nitration Reactions Start Nitration Experiment Outcome Analyze Outcome Start->Outcome Problem1 Problem: Low/No Conversion Outcome->Problem1 Low Yield Problem2 Problem: Poor Regioselectivity Outcome->Problem2 Isomer Mixture Problem3 Problem: Degradation/Tarring Outcome->Problem3 Side Products Success Successful Reaction Outcome->Success High Yield & Purity Cause1 Cause: Ring Too Deactivated Problem1->Cause1 Cause2 Cause: Competing Directors Problem2->Cause2 Cause3 Cause: Conditions Too Harsh Problem3->Cause3 Solution1 Solution: Use Stronger Reagents (e.g., Oleum) or Increase Temperature Cause1->Solution1 Solution2 Solution: Use Blocking Groups or Shape-Selective Catalysts (Zeolites) Cause2->Solution2 Solution3 Solution: Lower Temperature, Control Reagent Addition Cause3->Solution3

Caption: Logical flowchart for troubleshooting common nitration issues.

G Influence of Substituents on Regioselectivity Start Substituted Benzenesulfonamide Sulfonamide -SO₂NHR Group (Meta Director) Start->Sulfonamide Substituent Existing Substituent 'X' Start->Substituent Activating X = Activating Group (Ortho, Para Director) e.g., -OCH₃, -CH₃ Substituent->Activating If 'X' is... Deactivating X = Deactivating Group (Meta Director) e.g., -CN, -COOH Substituent->Deactivating If 'X' is... Halogen X = Halogen (Ortho, Para Director, Deactivating) e.g., -Cl, -Br Substituent->Halogen If 'X' is... Result1 Outcome: Competition. Nitration occurs Ortho/Para to 'X' Activating->Result1 Result2 Outcome: Reinforced. Nitration occurs Meta to BOTH groups Deactivating->Result2 Result3 Outcome: Competition. Nitration occurs Ortho/Para to Halogen, but reaction is slow. Halogen->Result3

Caption: Predicting regioselectivity based on substituent type.

References

Technical Support Center: Scaling Up the Synthesis of N,N-dimethyl-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N,N-dimethyl-4-nitrobenzenesulfonamide for library synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and dimethylamine.[1] This method is generally high-yielding and amenable to scale-up.

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are 4-nitrobenzenesulfonyl chloride and dimethylamine. 4-Nitrobenzenesulfonyl chloride can be purchased commercially or synthesized from nitrobenzene through chlorosulfonation.[2] Dimethylamine is typically used as a solution in a suitable solvent (e.g., THF, ethanol, or water).

Q3: What are the main safety precautions to consider during this synthesis?

A3: 4-Nitrobenzenesulfonyl chloride is a moisture-sensitive and corrosive solid.[3][4] The reaction can be exothermic, especially on a larger scale. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and control the reaction temperature, particularly during the addition of dimethylamine.

Q4: What are the typical applications of this compound in library synthesis?

A4: this compound serves as a versatile synthetic intermediate.[1] Its nitro group can be reduced to an amine, which can then be further functionalized. The entire molecule can act as a scaffold for creating a library of related compounds for screening in drug discovery programs, such as for the development of carbonic anhydrase inhibitors.[1]

Experimental Protocol: Scale-Up Synthesis (100 g Scale)

This protocol details the synthesis of this compound from 4-nitrobenzenesulfonyl chloride and dimethylamine.

Materials:

  • 4-Nitrobenzenesulfonyl chloride (100 g, 0.45 mol)

  • Dimethylamine solution (e.g., 40% in water, ~1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (1 L)

  • Triethylamine (optional, as an acid scavenger if using dimethylamine hydrochloride)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes or petroleum ether (for recrystallization)

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-nitrobenzenesulfonyl chloride (100 g) in the chosen anhydrous solvent (1 L).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Dimethylamine: Slowly add the dimethylamine solution dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl (500 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes or toluene, to yield pure this compound as a solid.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C8H10N2O4S[5]
Molecular Weight 230.24 g/mol [5]
Typical Yield >90% (lab scale)[6]
Melting Point 75-78 °C[7]
Purity (recrystallized) >98%[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reagents & Glassware dissolve Dissolve 4-Nitrobenzenesulfonyl Chloride in Solvent prep_reagents->dissolve cool Cool to 0-5 °C dissolve->cool add_amine Add Dimethylamine Solution Dropwise cool->add_amine react Stir at Room Temperature add_amine->react quench Quench with 1 M HCl react->quench extract Extract & Wash quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize analyze Analyze Purity (TLC, NMR, LC-MS) recrystallize->analyze

Caption: Experimental workflow for the scaled-up synthesis.

troubleshooting_tree start Low or No Product Yield? check_sm Is Starting Material Consumed? (TLC/LC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present No sm_absent Starting Material Absent check_sm->sm_absent Yes check_reagents Check Reagent Quality & Stoichiometry sm_present->check_reagents workup_issue Product Lost During Work-up? sm_absent->workup_issue check_temp Was the Reaction Temperature Too Low? check_reagents->check_temp check_time Was the Reaction Time Sufficient? check_temp->check_time check_extraction Check pH of Aqueous Layer During Extraction workup_issue->check_extraction check_emulsion Was an Emulsion Formed? check_extraction->check_emulsion

References

Validation & Comparative

A Comparative Guide to Amine Protection: 4-Nitrobenzenesulfonyl Chloride (NsCl) vs. p-Toluenesulfonyl Chloride (TsCl)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science research, the strategic protection and deprotection of functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires masking to prevent unwanted side reactions. Sulfonamides are a robust class of protecting groups for amines, prized for their stability.

This guide provides a detailed, data-supported comparison between two common sulfonylating agents for amine protection: 4-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl) and p-toluenesulfonyl chloride (tosyl chloride, TsCl). While both form stable sulfonamides, they differ significantly in their stability profiles and, most critically, in the conditions required for their cleavage. This comparison aims to equip researchers with the necessary information to select the optimal reagent for their specific synthetic strategy.

Note: 4-Nitrobenzenesulfonyl chloride (NsCl) is the correct reagent for introducing the "nosyl" protecting group, which is compared here against tosyl chloride.

Protection of Amines: Reaction and Efficiency

The protection of primary and secondary amines with both NsCl and TsCl proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Comparative Data: Amine Protection
Parameter4-Nitrobenzenesulfonyl Chloride (NsCl)p-Toluenesulfonyl Chloride (TsCl)
Typical Reagents Amine, NsCl, Base (Pyridine, K₂CO₃, NaHCO₃)Amine, TsCl, Base (Pyridine, Triethylamine)
Solvent Dichloromethane (DCM), THF, AcetonitrileDichloromethane (DCM), THF, Toluene
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time Typically 2-12 hoursTypically 4-12 hours
Yields Generally high to quantitative[1]Generally high to quantitative[2][3]
Key Feature The resulting N-H bond in primary nosylamides is acidic, facilitating subsequent N-alkylation reactions.[4][5]Forms an extremely stable sulfonamide bond.[6]
Experimental Protocol: Nosyl Protection of a Primary Amine

Source: Adapted from Fukuyama et al. and general procedures.[4][7]

  • Setup: Dissolve the primary amine (1.0 equiv.) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add pyridine (2.0 equiv.) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add 4-nitrobenzenesulfonyl chloride (1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.

Experimental Protocol: Tosyl Protection of a Primary Amine

Source: Adapted from general procedures.[3][8]

  • Setup: Dissolve the primary amine (1.0 equiv.) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Base Addition: Add pyridine (2.0 equiv.) or triethylamine (1.5 equiv.) to the solution.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired N-tosyl amide, which can be further purified if necessary.

Deprotection of Sulfonamides: The Critical Difference

The primary distinction between the nosyl and tosyl groups lies in the ease of their removal. The electron-withdrawing nitro group on the Ns-amide activates the aromatic ring to nucleophilic aromatic substitution, allowing for cleavage under remarkably mild conditions.[1][4] In contrast, the tosyl group's stability necessitates harsh acidic or strong reductive methods for its removal.[9][10]

Comparative Data: Amine Deprotection
ParameterNosyl (Ns) GroupTosyl (Ts) Group
Cleavage Method Nucleophilic Aromatic SubstitutionReductive Cleavage or Strong Acid Hydrolysis
Typical Reagents Thiolate-mediated: Thiophenol/K₂CO₃; Thiophenol/Cs₂CO₃; HSCH₂CH₂OH/DBU.[11]Reductive: SmI₂/Amine/H₂O[10][12]; Mg/MeOH[3]; Sodium in liquid NH₃[9]; Sodium Naphthalenide.[13]
Acidic: Refluxing HBr/AcOH[6]; Conc. H₂SO₄ at 100°C.[9]
Conditions Mild (Room temp. to ~50 °C)[1][4]Harsh (Strongly reducing or strongly acidic, often high temps or cryogenic)[9][10]
Yields High to excellent[11]Variable, can be high but harsh conditions may degrade sensitive substrates.[3][10]
Orthogonality Orthogonal to Boc, Cbz, and Fmoc groups.[14]Limited orthogonality due to harsh cleavage conditions.
Key Advantage Mild cleavage preserves sensitive functional groups.[1][4]Extreme stability allows for its use in harsh reaction steps prior to deprotection.[6]
Experimental Protocol: Nosyl Deprotection via Thiolate

Source: Adapted from Fukuyama Amine Synthesis.[4]

  • Setup: To a solution of the N-nosyl amine (1.0 equiv.) in acetonitrile (~0.5 M), add thiophenol (2.5 equiv.).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Reaction: Heat the reaction mixture in an oil bath at 50 °C for 40-60 minutes, monitoring by TLC.

  • Work-up: Allow the mixture to cool to room temperature, dilute with water, and extract with three portions of dichloromethane or ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The residue is purified by column chromatography to yield the free amine.

Experimental Protocol: Tosyl Deprotection via Reductive Cleavage

Source: Adapted from Benchchem protocols.[3]

  • Setup: To a stirred suspension of magnesium turnings (10 equiv.) in anhydrous methanol (~0.1 M) at room temperature, add the N-tosyl amide (1.0 equiv.).

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Isolation: Filter the mixture to remove magnesium salts and concentrate the filtrate under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. Further purification may be required.

Visualizing the Workflows

The following diagrams illustrate the protection and deprotection sequences for both nosyl and tosyl groups.

Nosyl_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ NsCl_reagents NsCl, Pyridine DCM, 0°C to RT Amine->NsCl_reagents Ns_Amide Nosyl-Amide R-N(H)SO₂Ar(NO₂) NsCl_reagents->Ns_Amide Ns_Amide_deprotect Nosyl-Amide R-N(H)SO₂Ar(NO₂) Ns_Amide->Ns_Amide_deprotect Molecule undergoes other synthetic steps Thiol_reagents Thiophenol, K₂CO₃ ACN, 50°C (Mild Conditions) Free_Amine R-NH₂ Thiol_reagents->Free_Amine Ns_Amide_deprotect->Thiol_reagents

Caption: General workflow for amine protection with NsCl and mild deprotection.

Tosyl_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ TsCl_reagents TsCl, Pyridine DCM, 0°C to RT Amine->TsCl_reagents Ts_Amide Tosyl-Amide R-N(H)SO₂Ar(Me) TsCl_reagents->Ts_Amide Ts_Amide_deprotect Tosyl-Amide R-N(H)SO₂Ar(Me) Ts_Amide->Ts_Amide_deprotect Molecule undergoes other synthetic steps Harsh_reagents Mg/MeOH (Reductive) or HBr/AcOH (Acidic) (Harsh Conditions) Free_Amine R-NH₂ Harsh_reagents->Free_Amine Ts_Amide_deprotect->Harsh_reagents

Caption: General workflow for amine protection with TsCl and harsh deprotection.

Conclusion and Recommendations

The choice between nosyl chloride and tosyl chloride is a strategic one, dictated by the overall synthetic plan.

Choose 4-Nitrobenzenesulfonyl Chloride (NsCl) when:

  • The synthesis involves sensitive functional groups that would not survive harsh acidic or reductive conditions.

  • Mild and selective deprotection is required late in a synthetic sequence.

  • Orthogonality with other protecting groups like Boc or Cbz is necessary.[14]

  • Subsequent N-alkylation of the protected amine is desired.

Choose p-Toluenesulfonyl Chloride (TsCl) when:

  • The protected amine must endure extremely harsh reagents (e.g., strong oxidants, certain organometallics) in subsequent steps.

  • The substrate is simple and lacks functional groups sensitive to strong acid or reduction.

  • The extreme stability of the sulfonamide is the most critical factor, and the challenges of deprotection are acceptable.[6][9]

Ultimately, the nosyl group offers significantly greater flexibility and is often the superior choice for complex molecule synthesis due to its mild cleavage conditions.[1][4] The tosyl group, while a classic protecting group, is often limited by the harsh conditions required for its removal, a significant drawback in modern synthetic chemistry.[10]

Decision_Tree Start Start: Choose an Amine Protecting Group Q1 Does the synthesis involve sensitive functional groups? Start->Q1 Q2 Is extreme stability to harsh reagents (e.g., strong oxidizers) the primary concern? Q1->Q2  No Use_NsCl Use Nosyl Chloride (NsCl) (Mild Deprotection) Q1->Use_NsCl  Yes Use_TsCl Use Tosyl Chloride (TsCl) (Harsh Deprotection) Q2->Use_TsCl  Yes Consider_TsCl Consider TsCl, but be aware of deprotection challenges Q2->Consider_TsCl  No Consider_TsCl->Use_NsCl NsCl is often a better default choice for flexibility

Caption: Decision logic for selecting between Nosyl and Tosyl protecting groups.

References

A Comparative Guide to Purity Determination of N,N-dimethyl-4-nitrobenzenesulfonamide: HPLC-UV and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of intermediates like N,N-dimethyl-4-nitrobenzenesulfonamide is critical for the safety and efficacy of the final product. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted method for this purpose due to its robustness and accessibility. This guide provides an objective comparison of a typical HPLC-UV method with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—supported by representative experimental data and detailed protocols.

Methodology Comparison

The choice of analytical technique for purity determination depends on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the required sensitivity and selectivity.

Table 1: Comparison of Analytical Methods for Purity Analysis

ParameterHPLC-UVGC-MSLC-MS
Principle Differential partitioning of the analyte between a stationary phase and a liquid mobile phase, with detection based on UV absorbance.Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.
Typical Throughput HighModerateHigh
Selectivity Moderate to GoodHighVery High
Sensitivity Good (ng range)Very Good (pg range)Excellent (pg to fg range)
Quantitation ExcellentGoodExcellent
Instrumentation Cost Low to ModerateModerate to HighHigh
Compound Volatility Not requiredRequiredNot required
Derivatization Not typically requiredMay be required for polar or non-volatile compounds.Not typically required

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV stands as the gold standard for routine purity analysis of non-volatile, UV-absorbing compounds like this compound. Its reliability, ease of use, and cost-effectiveness make it a staple in quality control laboratories.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm, selected based on the UV absorbance of the nitroaromatic chromophore.

  • Data Analysis: Integrate the peak areas of the main compound and all impurities. Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Illustrative Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample (10 µL) C->D Prepared Sample E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Obtain Chromatogram F->G Raw Data H Integrate Peak Areas G->H I Calculate % Purity H->I J J I->J Final Result

HPLC-UV workflow for purity determination.
Performance Characteristics

The following table presents typical performance data for an HPLC-UV method tailored for aromatic sulfonamides.

Table 2: Representative Performance Data for HPLC-UV Method

ParameterTypical Value
Retention Time 5-10 minutes
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 10-50 ng/mL
Limit of Quantitation (LOQ) 50-200 ng/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Alternative Analytical Methods

While HPLC-UV is often sufficient, certain situations, such as impurity identification or the analysis of volatile impurities, may necessitate alternative or complementary techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a thermally stable compound like this compound, it can provide high-resolution separation and definitive identification of impurities based on their mass spectra.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate to a concentration of 1 mg/mL. Derivatization is generally not required for this compound but may be necessary for related impurities with polar functional groups.[1]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Purity is estimated by comparing the peak area of the main component to the total ion chromatogram (TIC) area. Impurities are identified by comparing their mass spectra to a reference library.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is particularly useful for identifying unknown impurities and for quantifying trace-level components that may not be detectable by UV.[2]

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Sample Preparation: Same as for the HPLC-UV method.

  • LC Conditions: Similar chromatographic conditions as the HPLC-UV method can be used. The mobile phase may require modification to include volatile buffers (e.g., ammonium formate or ammonium acetate) to ensure compatibility with the MS interface.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sulfonamides.[3]

    • Analysis Mode: Full scan for impurity profiling and identification; Multiple Reaction Monitoring (MRM) for quantification of specific impurities.[4]

  • Data Analysis: Purity is assessed from the total ion chromatogram. The high mass accuracy of the detector allows for the determination of elemental compositions for unknown impurities, facilitating their structural elucidation.

Conclusion

The HPLC-UV method provides a robust, reliable, and cost-effective solution for the routine purity determination of this compound. It offers excellent quantitative performance and is suitable for most quality control applications. For more in-depth analysis, such as the identification of unknown impurities or the detection of trace-level contaminants, hyphenated techniques like GC-MS and LC-MS are superior alternatives. LC-MS, in particular, offers the highest sensitivity and selectivity, making it the method of choice for comprehensive impurity profiling and meeting stringent regulatory requirements. The selection of the most appropriate method should be based on the specific analytical needs, available resources, and the stage of drug development.

References

A Comparative Guide to Ortho- and Para-Nitrobenzenesulfonamides in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrobenzenesulfonamides, particularly the ortho and para isomers, are versatile reagents in organic synthesis, primarily employed as protecting groups for amines. The position of the nitro group on the aromatic ring significantly influences the chemical properties and reactivity of these compounds, making the choice between the ortho and para isomer a critical consideration in synthetic design. This guide provides a detailed comparative analysis of ortho-nitrobenzenesulfonamide (o-nosyl) and para-nitrobenzenesulfonamide (p-nosyl) in synthetic applications, supported by experimental data.

Physicochemical Properties: A Tale of Two Isomers

The location of the electron-withdrawing nitro group has a profound impact on the physical and chemical characteristics of nitrobenzenesulfonamides. These differences can affect their reactivity, solubility, and chromatographic behavior.

Propertyortho-Nitrobenzenesulfonamidepara-NitrobenzenesulfonamideReference
Molecular Weight 202.19 g/mol 202.19 g/mol
Melting Point ~190-192 °C~178-180 °C[1][2]
Acidity (pKa of N-H) More acidicLess acidic
Steric Hindrance Higher around the sulfonyl groupLower around the sulfonyl group

The increased acidity of the o-nosyl amide proton is attributed to the through-space electron-withdrawing effect of the proximate nitro group. This enhanced acidity facilitates the deprotonation of the sulfonamide, a key step in many of its applications, such as the Fukuyama-Mitsunobu reaction.

Application as Amine Protecting Groups

Both o-nosyl and p-nosyl groups are effective for the protection of primary and secondary amines. The protection step typically involves the reaction of the amine with the corresponding nitrobenzenesulfonyl chloride in the presence of a base.

General Protection Workflow

Amine Primary or Secondary Amine (R-NH₂ or R₂NH) ProtectedAmine N-Protected Amine (Nosyl Amide) Amine->ProtectedAmine Protection NosylCl o- or p-Nitrobenzenesulfonyl Chloride NosylCl->ProtectedAmine Base Base (e.g., Pyridine, Et₃N) Base->ProtectedAmine Solvent Solvent (e.g., CH₂Cl₂, THF) Solvent->ProtectedAmine Byproduct Salt (e.g., Pyridinium Hydrochloride) ProtectedAmine->Byproduct

Caption: General workflow for the protection of amines using nitrobenzenesulfonamides.

While both isomers are effective, the o-nosyl group is more frequently employed in specific named reactions like the Fukuyama-Mitsunobu alkylation due to the aforementioned increased acidity of the N-H bond.

The Fukuyama-Mitsunobu Reaction: A Preference for the Ortho Isomer

The Fukuyama-Mitsunobu reaction is a powerful method for the alkylation of sulfonamides to form secondary or tertiary amines. This reaction preferentially utilizes o-nitrobenzenesulfonamides. The enhanced acidity of the o-nosyl amide allows for its deprotonation under the mildly basic conditions of the Mitsunobu reaction, facilitating subsequent alkylation.

Fukuyama-Mitsunobu Reaction Pathway

oNosylAmide o-Nosyl Amide AlkylatedAmide N-Alkylated o-Nosyl Amide oNosylAmide->AlkylatedAmide Alkylation Alcohol Alcohol (R'-OH) Alcohol->AlkylatedAmide DEAD_PPh3 DEAD, PPh₃ DEAD_PPh3->AlkylatedAmide Deprotection Deprotection AlkylatedAmide->Deprotection Cleavage SecondaryAmine Secondary Amine (R-NH-R') Deprotection->SecondaryAmine

Caption: Simplified pathway of the Fukuyama-Mitsunobu reaction using an o-nosyl amide.

Deprotection of Nosylamides: A Comparative Study

The key advantage of nitrobenzenesulfonamides as protecting groups is their facile cleavage under mild conditions, typically with a thiol and a base. This deprotection proceeds via a nucleophilic aromatic substitution mechanism.

General Deprotection Mechanism

NosylAmide o- or p-Nosyl Amide Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer Thiol Thiol (R'SH) Thiol->Meisenheimer Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Meisenheimer FreeAmine Free Amine Meisenheimer->FreeAmine Elimination SulfideByproduct Thioether Byproduct Meisenheimer->SulfideByproduct

Caption: General mechanism for the deprotection of nosylamides using a thiol and base.

Experimental data reveals differences in the ease of deprotection between the ortho and para isomers. The following table summarizes the deprotection of various nosylated N-(4-methoxybenzyl)alkylamines using different thiols.

Substrate (Nosyl Group)Thiol ReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
o-Nosyln-DodecanethiolLiOHTHFrt1285[3]
p-Nosyln-DodecanethiolLiOHTHFrt1282[3]
o-Nosylp-tert-ButylbenzenethiolK₂CO₃DMFrt1288[3]
p-Nosylp-tert-ButylbenzenethiolK₂CO₃DMFrt1290[3]
o-Nosylp-Mercaptobenzoic acidK₂CO₃DMF401295[3][4]
p-Nosylp-Mercaptobenzoic acidK₂CO₃DMF401296[3][4]

The data suggests that both isomers can be deprotected in high yields under similar conditions. The choice of thiol and base can be optimized for specific substrates. Notably, odorless thiols like p-mercaptobenzoic acid have been shown to be highly effective for the cleavage of both o- and p-nosyl groups.[3][4]

Experimental Protocols

General Procedure for the Protection of an Amine with o- or p-Nitrobenzenesulfonyl Chloride
  • To a solution of the amine (1.0 equiv) in dichloromethane (0.2 M) at 0 °C is added pyridine (1.5 equiv).

  • ortho- or para-nitrobenzenesulfonyl chloride (1.1 equiv) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with 1 M HCl and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired N-nosylated amine.

General Procedure for the Deprotection of a Nosyl Amide with Thiophenol
  • To a solution of the N-nosylated amine (1.0 equiv) in acetonitrile (0.15 M) is added thiophenol (2.5 equiv).

  • The mixture is cooled to 0 °C and an aqueous solution of potassium hydroxide (2.5 equiv) is added dropwise.

  • The reaction mixture is then heated to 50 °C for 40 minutes.

  • After cooling to room temperature, the mixture is diluted with water and extracted with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the free amine.

Conclusion

Both ortho- and para-nitrobenzenesulfonamides are valuable reagents in organic synthesis, serving as effective protecting groups for amines. The key differences lie in the acidity of the corresponding sulfonamide and the steric environment around the sulfonyl group. The ortho-isomer's enhanced acidity makes it particularly suitable for applications like the Fukuyama-Mitsunobu reaction. Deprotection of both isomers can be achieved efficiently under mild conditions using thiols, with recent studies highlighting the efficacy of odorless thiol reagents. The choice between the ortho and para isomer should be guided by the specific requirements of the synthetic route, including the need for N-alkylation and the desired deprotection conditions.

References

Spectroscopic Showdown: A Comparative Analysis of N,N-dimethyl-4-nitrobenzenesulfonamide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of N,N-dimethyl-4-nitrobenzenesulfonamide and its synthetic precursors, 4-nitrobenzenesulfonyl chloride and dimethylamine. This guide provides a side-by-side comparison of their FT-IR, UV-Vis, and NMR spectral data, supported by detailed experimental protocols.

This publication offers an objective comparison of the spectroscopic properties of this compound and its precursors, 4-nitrobenzenesulfonyl chloride and dimethylamine. By presenting key experimental data in a clear and structured format, this guide aims to facilitate the identification and characterization of these compounds in a laboratory setting.

Spectroscopic Data Comparison

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
4-Nitrobenzenesulfonyl chloride 1530-1550, 1340-1360NO₂ asymmetric & symmetric stretching
1370-1380, 1180-1190SO₂ asymmetric & symmetric stretching
~740C-Cl stretching
Dimethylamine 3300-3500 (broad)N-H stretching[1]
2800-3000C-H stretching[1]
1550-1650N-H bending[1]
1020-1250C-N stretching[1]
This compound 1520-1540, 1345-1365NO₂ asymmetric & symmetric stretching
1320-1350, 1150-1170SO₂ asymmetric & symmetric stretching
~2950C-H stretching (methyl)
~1160C-N stretching

Table 2: UV-Vis Spectroscopic Data

Compoundλmax (nm)SolventMolar Absorptivity (ε)
4-Nitrobenzenesulfonyl chloride ~260Not SpecifiedNot Specified
Dimethylamine 190.5, 222Not Specifiedlog ε = 3.51, log ε = 2.0[2]
This compound Data not available--

Table 3: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4-Nitrobenzenesulfonyl chloride 8.1-8.4d2HAromatic protons ortho to SO₂Cl
7.8-8.0d2HAromatic protons meta to SO₂Cl
Dimethylamine 2.36s6HN-CH₃
0.9s1HN-H
This compound 8.3-8.5d2HAromatic protons ortho to SO₂N
7.9-8.1d2HAromatic protons meta to SO₂N
~2.7s6HN-(CH₃)₂

Table 4: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundChemical Shift (δ, ppm)Assignment
4-Nitrobenzenesulfonyl chloride ~150Aromatic C-NO₂
~145Aromatic C-SO₂Cl
~130Aromatic C-H
~125Aromatic C-H
Dimethylamine 36.9N-CH₃
This compound ~150Aromatic C-NO₂
~142Aromatic C-SO₂N
~128Aromatic C-H
~124Aromatic C-H
~38N-(CH₃)₂

Synthetic Pathway

The synthesis of this compound from its precursors is a straightforward nucleophilic substitution reaction.

Synthesis_Pathway Precursor1 4-Nitrobenzenesulfonyl chloride Product This compound Precursor1->Product + Precursor2 Dimethylamine Precursor2->Product

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Dimethylamine (40% aqueous solution)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add dimethylamine (2.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data presented in this guide.

FT-IR Spectroscopy:

  • A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • For liquid samples like dimethylamine, a thin film can be prepared between two KBr plates.

UV-Vis Spectroscopy:

  • A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • The UV-Vis spectrum is recorded using a spectrophotometer, typically in the range of 200-400 nm.

  • The wavelength of maximum absorbance (λmax) is determined.

NMR Spectroscopy:

  • Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Experimental Workflow

The logical flow of synthesizing and characterizing this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reagents 4-Nitrobenzenesulfonyl chloride + Dimethylamine Reaction Reaction in DCM Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product FTIR FT-IR Product->FTIR UVVis UV-Vis Product->UVVis NMR NMR (¹H & ¹³C) Product->NMR

Caption: Workflow for synthesis and spectroscopic analysis.

References

A Comparative Guide to the Reaction Kinetics of N,N-dimethyl-4-nitrobenzenesulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of reaction kinetics for the formation of N,N-dimethyl-4-nitrobenzenesulfonamide, a key intermediate in medicinal chemistry and organic synthesis. We will explore the classical synthesis route and compare it with modern alternative methodologies, supported by available experimental data and detailed protocols.

Introduction

This compound is most commonly synthesized via a nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and dimethylamine. The electron-withdrawing nitro group on the benzene ring enhances the electrophilicity of the sulfonyl sulfur atom, facilitating the nucleophilic attack by dimethylamine. Understanding the kinetics of this reaction is crucial for optimizing yield, purity, and process efficiency. This guide will delve into the quantitative aspects of this reaction and provide a comparative overview of alternative synthetic strategies.

Comparison of Synthetic Methodologies

The formation of this compound can be achieved through various synthetic routes. Below is a comparison of the classical method with prominent alternatives.

Methodology General Reaction Scheme Typical Reaction Conditions Kinetic/Performance Aspects Advantages Limitations
Classical Synthesis O₂NC₆H₄SO₂Cl + 2(CH₃)₂NH → O₂NC₆H₄SO₂N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻Aprotic solvents (e.g., THF, DCM), often at reduced temperatures (0°C) to control exothermicity, followed by stirring at room temperature.[1]The reaction is generally fast due to the highly electrophilic sulfur center. While specific kinetic data for the reaction with dimethylamine is not readily available in the literature, studies on analogous reactions, such as chloride exchange, show that electron-withdrawing groups significantly accelerate the rate.[1] For 4-nitrobenzenesulfonyl chloride, the second-order rate constant for chloride exchange is significantly higher than for unsubstituted benzenesulfonyl chloride. High yields (up to 96%) are reported.[1]High yields, readily available starting materials, straightforward procedure.[1]Use of a volatile and flammable amine, formation of a salt byproduct.
Copper-Catalyzed N-Arylation O₂NC₆H₄-B(OH)₂ + HN(CH₃)₂ + Cu(OAc)₂ → O₂NC₆H₄SO₂N(CH₃)₂Typically requires a copper catalyst (e.g., Cu(OAc)₂), a base (e.g., K₂CO₃), and often a ligand, in a suitable solvent. Some methods utilize water as a green solvent.Reaction rates are dependent on the catalyst, ligand, and substrate scope. These methods offer an alternative to the use of sulfonyl chlorides.Avoids the preparation and use of potentially harsh sulfonyl chlorides. Can have a broad substrate scope.Requires a metal catalyst which may need to be removed from the final product, and the cost of catalysts and ligands can be a factor.
Fukuyama-Mitsunobu Reaction O₂NC₆H₄SO₂NH₂ + (CH₃)₂CHOH + PPh₃ + DEAD → O₂NC₆H₄SO₂N(CH₃)₂Involves a primary sulfonamide, an alcohol, a phosphine (e.g., PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD) in an organic solvent like THF or dioxane.This reaction proceeds with inversion of stereochemistry at the alcohol carbon. It is a powerful method for forming C-N bonds under mild conditions.Mild reaction conditions, useful for synthesizing secondary amines after deprotection.Stoichiometric amounts of phosphine and azodicarboxylate are required, and the byproducts (e.g., triphenylphosphine oxide) can be difficult to remove.

Quantitative Kinetic Data

While specific kinetic parameters for the direct reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine are not extensively published, we can infer its reactivity from related studies. A study on the isotopic chloride-chloride exchange reaction in a series of arenesulfonyl chlorides provides valuable insights into the electronic effects on the reaction rate.

Substituent on Benzenesulfonyl Chloride Second-Order Rate Constant (k₂₅) at 25°C (M⁻¹s⁻¹) a Activation Energy (Ea) (kJ/mol) a
4-Nitro1.83 x 10⁻³68.9
3-Nitro1.62 x 10⁻³69.4
Unsubstituted4.15 x 10⁻⁴74.8
4-Methyl1.95 x 10⁻⁴77.3
4-Methoxy1.11 x 10⁻⁴79.0

Table 1: Kinetic data for the isotopic chloride-chloride exchange reaction in acetonitrile. Data extracted from a study on nucleophilic substitution at tetracoordinate sulfur.[1]

The data clearly demonstrates that the electron-withdrawing nitro group in the para position significantly accelerates the rate of nucleophilic substitution at the sulfonyl sulfur, as evidenced by the higher rate constant and lower activation energy compared to the unsubstituted and electron-donating substituted analogues. This supports the high reactivity observed in the synthesis of this compound.

Experimental Protocols

Classical Synthesis of this compound

This protocol is based on the common laboratory procedure for the sulfonylation of dimethylamine.

Materials:

  • 4-nitrobenzenesulfonyl chloride

  • Dimethylamine (e.g., 2 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Drying tube

Procedure:

  • A solution of dimethylamine in THF is placed in a round-bottom flask equipped with a magnetic stir bar and a drying tube.

  • The flask is cooled to 0°C in an ice bath.

  • A solution of 4-nitrobenzenesulfonyl chloride in THF is added dropwise to the cooled dimethylamine solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at 0°C for an additional 30 minutes.

  • The ice bath is then removed, and the reaction is allowed to warm to room temperature and stirred for several hours or until completion (monitored by TLC).

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Alternative Synthesis: Copper-Catalyzed N-Arylation (General Protocol)

This protocol outlines a general procedure for the copper-catalyzed N-arylation of a sulfonamide.

Materials:

  • Aryl boronic acid (or other aryl source)

  • Sulfonamide (in this case, dimethylamine could be used, or a primary sulfonamide for subsequent alkylation)

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., water, DMF, or toluene)

  • Reaction vessel suitable for heating

Procedure:

  • To a reaction vessel, add the aryl boronic acid, the sulfonamide (or amine), the copper catalyst, and the base.

  • Add the solvent and stir the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the required time, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The work-up procedure typically involves filtration to remove the catalyst, followed by extraction and purification of the product.

Visualizations

classical_synthesis_workflow start Start reactants Dissolve Dimethylamine in THF start->reactants cooling Cool to 0°C (Ice Bath) reactants->cooling addition Add 4-Nitrobenzenesulfonyl Chloride Solution Dropwise cooling->addition stir_cold Stir at 0°C addition->stir_cold stir_rt Stir at Room Temperature stir_cold->stir_rt workup Aqueous Workup & Extraction stir_rt->workup purification Purification (Recrystallization/ Chromatography) workup->purification product N,N-dimethyl-4- nitrobenzenesulfonamide purification->product

Caption: Experimental workflow for the classical synthesis of this compound.

reaction_comparison cluster_classical Classical Synthesis cluster_copper Copper-Catalyzed N-Arylation cluster_fukuyama Fukuyama-Mitsunobu Reaction 4-Nitrobenzenesulfonyl\nChloride 4-Nitrobenzenesulfonyl Chloride N,N-dimethyl-4-\nnitrobenzenesulfonamide N,N-dimethyl-4- nitrobenzenesulfonamide 4-Nitrobenzenesulfonyl\nChloride->N,N-dimethyl-4-\nnitrobenzenesulfonamide + Dimethylamine 4-Nitroaryl\nBoronic Acid 4-Nitroaryl Boronic Acid 4-Nitroaryl\nBoronic Acid->N,N-dimethyl-4-\nnitrobenzenesulfonamide + Dimethylamine + Cu Catalyst 4-Nitrobenzenesulfonamide 4-Nitrobenzenesulfonamide 4-Nitrobenzenesulfonamide->N,N-dimethyl-4-\nnitrobenzenesulfonamide + Isopropanol + PPh3, DEAD

Caption: Comparison of starting materials for different synthetic routes to this compound.

Conclusion

The classical synthesis of this compound from 4-nitrobenzenesulfonyl chloride and dimethylamine remains a highly efficient and widely used method. The strong electron-withdrawing nature of the nitro group significantly accelerates the reaction, leading to high yields under relatively mild conditions. While direct quantitative kinetic data for this specific reaction is sparse in the literature, related studies on nucleophilic substitution at sulfonyl sulfur centers provide strong evidence for its rapid kinetics.

Alternative methods, such as copper-catalyzed N-arylation and the Fukuyama-Mitsunobu reaction, offer valuable alternatives, particularly when avoiding the use of sulfonyl chlorides or when specific stereochemical outcomes are desired. The choice of synthetic route will ultimately depend on factors such as substrate availability, desired scale, and purification considerations. Further kinetic studies on the direct amination of 4-nitrobenzenesulfonyl chloride would be beneficial for a more precise quantitative comparison and for the optimization of industrial-scale production.

References

Characterization of Impurities in N,N-dimethyl-4-nitrobenzenesulfonamide Synthesis: A Comparative Guide to LC-MS and HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the characterization of impurities in the synthesis of N,N-dimethyl-4-nitrobenzenesulfonamide.

The primary route for synthesizing this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine.[1][2] While effective, this process can lead to the formation of several process-related impurities. Understanding and controlling these impurities is a critical aspect of quality control in pharmaceutical development.[3] This guide details the experimental protocols for identifying and quantifying these impurities using the high-sensitivity LC-MS technique and compares its performance with the more conventional HPLC-UV method.

Postulated Impurities in the Synthesis of this compound

Based on the common synthetic pathway, several potential impurities can be postulated. These include unreacted starting materials and by-products from side reactions such as the hydrolysis of the reactive sulfonyl chloride intermediate.

Table 1: Potential Impurities and Their Origins

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Potential Origin
This compound (API) API StructureC₈H₁₀N₂O₄S230.24Main Product
4-Nitrobenzenesulfonyl chlorideImpurity A StructureC₆H₄ClNO₄S221.62Unreacted Starting Material[4]
4-Nitrobenzenesulfonic acidImpurity B StructureC₆H₅NO₅S203.17Hydrolysis of 4-nitrobenzenesulfonyl chloride
4,4'-Dinitrodiphenyl sulfoneImpurity C StructureC₁₂H₈N₂O₆S308.27Side reaction product
N-methyl-4-nitrobenzenesulfonamideImpurity D StructureC₇H₈N₂O₄S216.22Reaction with methylamine (impurity in dimethylamine)

Comparative Analysis of Analytical Techniques: LC-MS vs. HPLC-UV

LC-MS offers significant advantages in impurity profiling due to its high sensitivity and specificity, allowing for the detection and identification of impurities at very low levels.[5] In contrast, HPLC-UV is a robust and widely used technique for routine quality control but may lack the sensitivity to detect trace-level impurities and does not provide direct structural information.[6]

Table 2: Performance Comparison of LC-MS and HPLC-UV

ParameterLC-MSHPLC-UV
Specificity Very High (based on mass-to-charge ratio)Moderate (based on UV absorbance)
Sensitivity High (ng/mL to µg/mL)Moderate (µg/mL)
Identification Provides molecular weight information, aiding in structural elucidationBased on retention time comparison with reference standards
Quantitation Excellent precision and accuracyGood precision and accuracy
Throughput ModerateHigh
Cost HigherLower
Complexity More complex instrumentation and data analysisSimpler operation and data analysis

Experimental Protocols

LC-MS Method for Impurity Profiling

This protocol is designed for the sensitive detection and identification of potential impurities in this compound.

Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.[7]

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Source Temperature: 350 °C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Capillary Voltage: 4000 V.

  • Scan Mode: Full scan (m/z 100-500) and Multiple Reaction Monitoring (MRM) for targeted quantification.

HPLC-UV Method for Purity Assessment

This protocol is suitable for routine purity checks and quantification of the main component.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV/PDA detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Hypothetical Experimental Data

The following table summarizes representative data that could be obtained from the LC-MS analysis of a synthesized batch of this compound.

Table 3: Representative LC-MS Data for Impurity Analysis

PeakRetention Time (min)Observed m/z [M+H]⁺Proposed IdentityRelative Area (%)
14.2204.04-Nitrobenzenesulfonic acid0.08
26.8217.0N-methyl-4-nitrobenzenesulfonamide0.15
38.5231.0This compound (API) 99.5
410.2222.0 (adduct)4-Nitrobenzenesulfonyl chloride0.12
512.1309.04,4'-Dinitrodiphenyl sulfone0.15

Visualizing the Synthesis and Analysis Workflow

To better understand the origin of impurities and the analytical process, the following diagrams illustrate the synthesis pathway and the experimental workflow for impurity characterization.

G cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation 4-Nitrobenzenesulfonyl chloride 4-Nitrobenzenesulfonyl chloride Reaction Reaction 4-Nitrobenzenesulfonyl chloride->Reaction Hydrolysis Hydrolysis 4-Nitrobenzenesulfonyl chloride->Hydrolysis + H2O Side Reaction Side Reaction 4-Nitrobenzenesulfonyl chloride->Side Reaction + 4-Nitrobenzenesulfonyl chloride Unreacted_Impurity_A Impurity A 4-Nitrobenzenesulfonyl chloride->Unreacted_Impurity_A Unreacted Dimethylamine Dimethylamine Dimethylamine->Reaction API This compound Reaction->API Impurity_B 4-Nitrobenzenesulfonic acid Hydrolysis->Impurity_B Impurity_C 4,4'-Dinitrodiphenyl sulfone Side Reaction->Impurity_C

Caption: Synthesis pathway and potential impurity formation.

G cluster_workflow LC-MS Impurity Characterization Workflow A Synthesized Product Sample B Sample Preparation (Dilution, Filtration) A->B C LC Separation (C18 Column, Gradient Elution) B->C D Mass Spectrometry (ESI, Full Scan & MRM) C->D E Data Acquisition D->E F Data Analysis (Peak Integration, Library Search) E->F G Impurity Identification & Quantification F->G

Caption: Experimental workflow for LC-MS impurity analysis.

Conclusion

For the comprehensive characterization of impurities in the synthesis of this compound, LC-MS is the superior technique, offering unparalleled sensitivity and specificity for the identification of trace-level by-products. While HPLC-UV remains a valuable tool for routine purity assessments due to its robustness and cost-effectiveness, LC-MS provides the detailed impurity profiles necessary for rigorous quality control and regulatory compliance in pharmaceutical development. The selection of the analytical method should be guided by the specific requirements of the analysis, with LC-MS being essential for in-depth characterization and method validation.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N,N-dimethyl-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Proper Disposal

The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of N,N-dimethyl-4-nitrobenzenesulfonamide (CAS No. 17459-03-9). The following procedures are based on general best practices for hazardous chemical waste and information available for structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Quantitative Data Summary

The following table summarizes the available physicochemical data for this compound.

PropertyValue
CAS Number 17459-03-9
Molecular Formula C₈H₁₀N₂O₄S
Molecular Weight 230.24 g/mol
Appearance Solid (Form may vary)
Purity Typically ≥98%
LogP 0.966
Storage Sealed in a dry place at room temperature

Data sourced from publicly available chemical supplier information.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification and Classification:

    • Treat all this compound waste (including pure compound, solutions, and contaminated materials) as hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification codes.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and chemically compatible container.

    • The container must be in good condition, with a secure, tightly sealing lid.

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Chemical Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Do not mix with other chemical waste unless explicitly permitted by your EHS department.

  • Disposal Procedure:

    • The primary recommended method for the disposal of nitrobenzenesulfonamide derivatives is through a licensed and approved waste disposal plant.[1][2]

    • Controlled incineration with flue gas scrubbing is a common and effective method for the destruction of such chemical waste.[1]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified waste management contractors.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

    • Containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container may be punctured to prevent reuse and disposed of according to institutional guidelines for decontaminated lab waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Identify N,N-dimethyl-4- nitrobenzenesulfonamide Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste ppe->classify collect Collect in a Labeled, Compatible Container classify->collect store Store Securely in a Designated Waste Area collect->store decontaminate Triple-Rinse Empty Containers (Collect Rinsate as Waste) collect->decontaminate For Empty Containers contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Waste Management Vendor (e.g., Incineration) contact_ehs->disposal dispose_container Dispose of Decontaminated Container per EHS Guidelines decontaminate->dispose_container

References

Personal protective equipment for handling N,N-dimethyl-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for handling N,N-dimethyl-4-nitrobenzenesulfonamide. The following procedures are based on best practices for managing related aromatic nitro and sulfonamide compounds and are intended for use by trained professionals in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards[2].
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation[2].
Hand Protection Chemical-resistant glovesButyl or Nitrile rubber gloves are recommended. Always inspect gloves for integrity before each use and change them immediately upon contamination[3].
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned[2].
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood[2].

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls :

    • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure[2].

    • Ensure that an eyewash station and a safety shower are readily accessible.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.

    • Avoid the formation of dust during handling[1].

  • During the Experiment :

    • Keep all containers with this compound clearly labeled.

    • Avoid contact with skin and eyes[1].

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area[1].

    • Store away from incompatible materials such as strong oxidizing agents[1].

Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Spill Management Protocol :

  • Evacuate : Evacuate personnel from the immediate spill area.

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE : Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust[2].

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste[2].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid waste in a clearly labeled, sealed, and compatible container.

    • Collect any contaminated cleaning materials or disposable PPE in a separate, labeled hazardous waste container.

  • Disposal :

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow and Safety

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weighing & Transfer Weighing & Transfer Don PPE->Weighing & Transfer Experimentation Experimentation Weighing & Transfer->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Hazardous Waste Collection Hazardous Waste Collection Waste Segregation->Hazardous Waste Collection Final Disposal Final Disposal Hazardous Waste Collection->Final Disposal

Caption: Safe Handling and Disposal Workflow.

Emergency Response Logic

Emergency Response for this compound Exposure Exposure Event Exposure Event Inhalation Inhalation Exposure Event->Inhalation Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Ingestion Ingestion Exposure Event->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Flush Eyes with Water Flush Eyes with Water Eye Contact->Flush Eyes with Water Rinse Mouth, Give Water Rinse Mouth, Give Water Ingestion->Rinse Mouth, Give Water Seek Immediate Medical Attention Seek Immediate Medical Attention Move to Fresh Air->Seek Immediate Medical Attention Wash with Soap & Water->Seek Immediate Medical Attention Flush Eyes with Water->Seek Immediate Medical Attention Rinse Mouth, Give Water->Seek Immediate Medical Attention

Caption: Emergency Exposure Response.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.